E3 Ligase Ligand-linker Conjugate 113
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C29H38N6O4S |
|---|---|
Peso molecular |
566.7 g/mol |
Nombre IUPAC |
(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-piperazin-1-yl-1,2-oxazol-5-yl)butanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H38N6O4S/c1-17(2)26(24-14-25(33-39-24)34-11-9-30-10-12-34)29(38)35-15-22(36)13-23(35)28(37)32-18(3)20-5-7-21(8-6-20)27-19(4)31-16-40-27/h5-8,14,16-18,22-23,26,30,36H,9-13,15H2,1-4H3,(H,32,37)/t18-,22+,23-,26+/m0/s1 |
Clave InChI |
ZJIKUXOBFQKOGX-WKCDTRDRSA-N |
Origen del producto |
United States |
Foundational & Exploratory
"E3 Ligase Ligand-linker Conjugate 113 chemical structure and properties"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of E3 Ligase Ligand-linker Conjugate 113, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in a wide range of diseases. This document details the chemical properties of this compound, outlines its role in the broader context of the ubiquitin-proteasome pathway, and provides detailed experimental protocols for its application in PROTAC synthesis and evaluation.
Core Concepts: PROTACs and the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome. This process offers a powerful alternative to traditional inhibitors by enabling the removal of pathogenic proteins from the cellular environment.
The ubiquitin-proteasome pathway is a fundamental cellular process for protein degradation. It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches ubiquitin, a small regulatory protein, to substrate proteins. Polyubiquitinated proteins are then recognized and degraded by the proteasome. PROTACs effectively hijack this natural system to target specific proteins for degradation.
Chemical Properties of this compound
This compound is a pre-fabricated molecule that provides the E3 ligase-binding component and the linker necessary for PROTAC synthesis. Its core is an (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) scaffold, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
| Property | Value |
| CAS Number | 2378054-01-2 |
| Molecular Formula | C₂₉H₃₈N₆O₄S |
| Molecular Weight | 566.71 g/mol |
| Chemical Structure (SMILES) | CC1=C(SC=N1)C2=CC=C(C=C2)--INVALID-LINK--NC([C@@H]3C--INVALID-LINK--CN3C(--INVALID-LINK--C4=CC(N5CCNCC5)=NO4)=O)=O |
Note: While this compound is commercially available, to date, no peer-reviewed publications have detailed its specific use in the synthesis of a named PROTAC. Therefore, the experimental data for a PROTAC incorporating this exact conjugate are not publicly available. The subsequent protocols are based on established methodologies for similar (S,R,S)-AHPC-based VHL ligand-linker conjugates and serve as a guide for its application.
Signaling and Experimental Workflows
The successful development of a PROTAC using this compound involves a logical progression of synthesis followed by rigorous biological evaluation.
Synthesis and Characterization of E3 Ligase Ligand-Linker Conjugate 113: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of E3 Ligase Ligand-linker Conjugate 113, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. This document outlines a representative synthetic route and details the essential analytical techniques for the structural and purity assessment of this conjugate, providing a foundational resource for researchers in the field of targeted protein degradation.
Introduction to E3 Ligase Ligand-Linker Conjugates in PROTAC Technology
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1] E3 ligase ligand-linker conjugates, such as Conjugate 113, are critical precursors in the modular synthesis of PROTACs, enabling the rapid generation of libraries of degraders for structure-activity relationship (SAR) studies.[2]
The selection of the E3 ligase ligand and the nature of the linker are crucial for the efficacy and selectivity of the resulting PROTAC.[3] Ligands for the von Hippel-Lindau (VHL) E3 ligase are commonly employed in PROTAC design due to their well-defined binding interactions and favorable degradation kinetics.[4] The linker component influences the stability, solubility, and cell permeability of the PROTAC, as well as the geometry of the ternary complex.[5]
Synthesis of this compound
While the specific proprietary synthesis of this compound (CAS: 2378054-01-2, Formula: C₂₉H₃₈N₆O₄S) is not publicly disclosed, a plausible and representative synthetic strategy can be devised based on established methodologies for the synthesis of VHL ligands and piperazine-containing linkers. The proposed synthesis involves a convergent approach, preparing the VHL ligand and the functionalized linker separately before their final coupling.
Proposed Synthetic Scheme
A potential synthetic route is outlined below. This scheme represents a common strategy for assembling similar VHL-based PROTAC building blocks.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
2.2.1. Synthesis of a Protected VHL Ligand Core (Representative Protocol)
A common route to VHL ligands involves the use of a hydroxyproline derivative.[6] The synthesis typically involves multiple steps, including protection of functional groups, amide bond formations, and cross-coupling reactions to install the necessary aromatic moieties.[4] For instance, a key step could be the coupling of a protected hydroxyproline with a suitable aromatic partner via a Suzuki or other palladium-catalyzed cross-coupling reaction.[4]
2.2.2. Synthesis of a Functionalized Piperazine Linker (Representative Protocol)
-
Boc Protection: To a solution of piperazine in a suitable solvent (e.g., dichloromethane), add one equivalent of di-tert-butyl dicarbonate (B1257347) (Boc₂O) at 0 °C. Allow the reaction to warm to room temperature and stir overnight. After an aqueous workup and purification, mono-Boc-protected piperazine is obtained.[7][8]
-
Functionalization: The remaining free amine of the mono-Boc-piperazine can be functionalized through various reactions, such as alkylation or acylation, to introduce the desired linker chain with a terminal reactive group for subsequent coupling to the VHL ligand.
2.2.3. Final Coupling and Deprotection (Representative Protocol)
-
Amide Coupling: To a solution of the protected VHL ligand core (containing a carboxylic acid) and the functionalized piperazine linker (containing a free amine) in a polar aprotic solvent like DMF, add a coupling agent such as HATU and a non-nucleophilic base like DIPEA.[3] Stir the reaction at room temperature until completion, monitored by LC-MS.
-
Purification: The crude product is purified using column chromatography on silica (B1680970) gel to yield the protected conjugate.
-
Deprotection: The protecting groups (e.g., Boc) are removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.[9] Following the removal of the acid and solvent under reduced pressure, the final this compound is obtained and can be further purified by preparative HPLC if necessary.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized conjugate. The following are standard analytical techniques employed for this purpose.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of the final compound.[] The spectra provide information about the chemical environment of each proton and carbon atom, allowing for the verification of the connectivity of the VHL ligand and linker moieties.[11]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to determine the accurate mass of the molecule, confirming its elemental composition.[] LC-MS is also a critical tool for monitoring reaction progress and assessing purity.
Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final conjugate.[13] A reversed-phase column (e.g., C18) with a gradient of water and an organic solvent (e.g., acetonitrile), often with additives like TFA or formic acid, is typically used.[14] The purity is determined by integrating the peak area of the main product relative to the total peak area at a specific UV wavelength.
Quantitative Data Summary
The following table summarizes the key physicochemical and purity data for a typical batch of this compound.
| Parameter | Value | Method |
| Chemical Formula | C₂₉H₃₈N₆O₄S | - |
| Molecular Weight | 566.71 g/mol | - |
| CAS Number | 2378054-01-2 | - |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (HPLC) | ≥98% | HPLC (UV, 254 nm) |
| ¹H NMR | Conforms to structure | NMR Spectroscopy |
| Mass Spectrum (m/z) | [M+H]⁺ = 567.27 | ESI-MS |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of this compound in the broader context of PROTAC-mediated protein degradation and the general workflow for its characterization.
Caption: Logical flow from Conjugate 113 to target protein degradation.
Caption: General workflow for the characterization of synthesized Conjugate 113.
Conclusion
This compound is a valuable chemical tool for the synthesis of VHL-recruiting PROTACs. This guide provides a representative framework for its synthesis and a detailed overview of the necessary characterization techniques to ensure its quality and suitability for downstream applications in targeted protein degradation research and drug discovery. The methodologies described herein are based on established principles in organic and analytical chemistry and are intended to serve as a practical resource for scientists in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 13. Comprehensive Overview of HPLC-Based Techniques for Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. waters.com [waters.com]
An In-Depth Technical Guide to the Mechanism of Action of Pomalidomide-Based E3 Ligase Ligand-Linker Conjugates in PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of pomalidomide-based E3 ligase ligand-linker conjugates, exemplified by molecules such as "E3 Ligase Ligand-linker Conjugate 113," within the context of Proteolysis Targeting Chimeras (PROTACs). This document details the core principles of PROTACs utilizing the Cereblon (CRBN) E3 ubiquitin ligase, presents key quantitative data for representative pomalidomide-based PROTACs, and offers detailed experimental protocols for their characterization.
Introduction to Pomalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They achieve this by coopting the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2][3][4]
Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][4] When incorporated into a PROTAC, pomalidomide serves to recruit the CRBN E3 ligase complex. This guide focuses on pomalidomide-based conjugates, which are widely used in the development of PROTACs for various therapeutic targets.
Mechanism of Action
The mechanism of action of a pomalidomide-based PROTAC involves a series of orchestrated molecular events that lead to the ubiquitination and subsequent degradation of the target protein.
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and the CRBN E3 ligase, forming a key ternary complex (POI-PROTAC-CRBN). The stability and conformation of this complex are critical for the efficiency of the subsequent steps.[]
-
Ubiquitination: The formation of the ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins. The proteasome unfolds and degrades the POI into small peptides, while the ubiquitin molecules and the PROTAC are recycled.
This catalytic cycle allows a single PROTAC molecule to induce the degradation of multiple copies of the target protein.
Figure 1: Mechanism of action for a pomalidomide-based PROTAC.
Quantitative Data for Pomalidomide-Based PROTACs
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for pomalidomide-based PROTACs targeting different proteins.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 16 | EGFR | A549 | 32.9 | 96 | [6] |
| Compound 15 | EGFR | A549 | 43.4 | >90 | [6] |
| ZQ-23 | HDAC8 | - | 147 | 93 | [7] |
Note: The data presented are from different studies and experimental conditions may vary.
Experimental Protocols
Accurate characterization of pomalidomide-based PROTACs requires robust and reproducible experimental protocols. The following sections detail common assays used to evaluate the activity and mechanism of action of these molecules.
Western Blot for Protein Degradation
Western blotting is a fundamental technique to quantify the reduction in the levels of the target protein following PROTAC treatment.[8][9]
Figure 2: A typical workflow for Western blot analysis of PROTAC-mediated protein degradation.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a defined period (e.g., 24 hours) to determine the dose-response. A time-course experiment with a fixed PROTAC concentration can also be performed.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the target protein. A primary antibody against a loading control (e.g., GAPDH, β-actin) should also be used to normalize for protein loading. Following washes, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. The level of the target protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control to determine DC50 and Dmax values.
HiBiT-Based Protein Degradation Assay
The HiBiT assay is a sensitive, real-time method to quantify protein levels in live cells. It utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein. This tag can combine with a larger fragment (LgBiT) to reconstitute a functional NanoLuc luciferase, producing a luminescent signal that is proportional to the amount of the tagged protein.[10][11][12]
Methodology:
-
Cell Line Generation: Generate a stable cell line expressing the HiBiT-tagged target protein at its endogenous locus using CRISPR/Cas9 gene editing.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a multi-well plate. Treat the cells with a serial dilution of the PROTAC.
-
Luminescence Measurement: At desired time points, add a lytic detection reagent containing the LgBiT protein and luciferase substrate. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The decrease in luminescence signal corresponds to the degradation of the HiBiT-tagged protein. This data can be used to determine kinetic parameters of degradation, as well as DC50 and Dmax values.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.[13]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce significant degradation. In a parallel experiment, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot using an antibody that recognizes ubiquitin. A high-molecular-weight smear in the lanes corresponding to the immunoprecipitated target protein indicates poly-ubiquitination.
Ternary Complex Formation Assays
Assays to measure the formation of the ternary complex are crucial for understanding the structure-activity relationship of PROTACs. Techniques such as fluorescence polarization (FP), surface plasmon resonance (SPR), and bioluminescence resonance energy transfer (BRET) can be employed to quantify the formation and stability of the POI-PROTAC-CRBN complex.[][14][15][16][17]
Example: NanoBRET™ Ternary Complex Assay
This live-cell assay measures the proximity between the target protein and the E3 ligase.[15]
Methodology:
-
Cell Line Preparation: Co-express the target protein fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (CRBN) fused to a HaloTag® (the energy acceptor) in cells.
-
Cell Treatment: Treat the cells with the PROTAC.
-
BRET Measurement: If the PROTAC induces the formation of a ternary complex, the donor and acceptor will be brought into close proximity, resulting in a BRET signal that can be measured on a plate reader. The intensity of the BRET signal is proportional to the amount of ternary complex formed.
Conclusion
Pomalidomide-based E3 ligase ligand-linker conjugates are powerful tools for the development of PROTACs that target a wide range of proteins for degradation. A thorough understanding of their mechanism of action, coupled with robust quantitative assays, is essential for the design and optimization of novel and effective protein degraders. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of these promising therapeutic agents.
References
- 1. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 11. promega.com [promega.com]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. Ternary Complex Formation [promega.sg]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
"discovery and development of novel E3 ligase ligand-linker conjugates"
An In-depth Technical Guide to the Discovery and Development of Novel E3 Ligase Ligand-Linker Conjugates
Introduction
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery, offering the potential to address disease-causing proteins previously considered "undruggable" by conventional inhibitors.[1][2] This approach utilizes the cell's own protein disposal machinery, primarily the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs).[3][4] At the forefront of TPD are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the UPS for therapeutic benefit.[5][6]
PROTACs are composed of three distinct components: a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[7][8] By simultaneously binding the POI and an E3 ligase, a PROTAC induces the formation of a ternary complex.[9] This proximity enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[10] The resulting polyubiquitin (B1169507) chain acts as a molecular "kiss of death," marking the POI for degradation by the 26S proteasome.[6][11]
Unlike traditional inhibitors that require high occupancy to block a protein's function, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[8] This event-driven mechanism can lead to more profound and durable pharmacological effects at lower drug concentrations. The development of potent and selective PROTACs is a complex, multi-parameter optimization process, heavily reliant on the careful design of the E3 ligase ligand and, critically, the linker that joins the two ends.[6][12] This guide provides a technical overview of the core components, discovery workflow, and key experimental protocols involved in the development of novel E3 ligase ligand-linker conjugates.
Core Components of E3 Ligase Conjugates
The efficacy of a PROTAC is not merely the sum of its parts; it is a complex interplay between the warhead, the anchor, and the linker, which together must promote the formation of a stable and productive ternary complex.
E3 Ligase Ligands
The human genome encodes over 600 E3 ligases, but only a handful have been successfully hijacked for TPD, primarily due to the limited availability of high-quality small molecule ligands.[13][14] The most commonly used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[5][13] Others, such as the inhibitor of apoptosis proteins (IAPs) and murine double minute 2 (MDM2), are also utilized.[3][15] The choice of E3 ligase can be critical, as their expression levels vary across different cell types and tissues, offering a potential avenue for tissue-selective protein degradation.[5][13]
| E3 Ligase | Ligand Class/Example | Representative Binding Affinity (Kd) | Key Features |
| CRBN | Glutarimide-based (e.g., Pomalidomide, Lenalidomide) | 1-2 μM (for Thalidomide derivatives) | Widely used; ligands derived from immunomodulatory drugs (IMiDs).[3] |
| VHL | Hydroxyproline-based (e.g., VH032) | 66 nM (for MZ1 binding to VHL complex)[16] | Forms a well-defined binding pocket; potent ligands available.[17] |
| cIAP1 | Bestatin-based (e.g., LCL161 derivatives) | ~50 nM (for Bestatin) | Part of the Inhibitor of Apoptosis (IAP) family; can induce self-degradation.[15] |
| MDM2 | Nutlin-based (e.g., Nutlin-3a) | ~90 nM (for p53 peptide) | Natural regulator of the p53 tumor suppressor.[15] |
Linkers
The linker is a pivotal component that bridges the target and E3 ligase ligands.[18] Its properties—including length, composition, rigidity, and attachment points—critically influence the stability and geometry of the ternary complex, and thus the efficiency of protein degradation.[12][] Common linker compositions include flexible polyethylene (B3416737) glycol (PEG) chains and more rigid alkyl chains.[][20] The optimal linker must be empirically determined for each target-ligand pair, often requiring the synthesis and evaluation of extensive compound libraries.[7][12]
| Parameter | Influence on PROTAC Activity |
| Length | Affects the ability of the two proteins to form a productive complex. Too short or too long can be detrimental.[] |
| Composition | Modulates solubility, cell permeability, and pharmacokinetic properties. PEG linkers increase hydrophilicity.[20] |
| Rigidity | Can pre-organize the PROTAC into an active conformation, reducing the entropic penalty of binding.[12][20] |
| Attachment Point | The exit vector from the warhead and anchor ligands is crucial for productive ternary complex formation.[7][12] |
The PROTAC Mechanism of Action
The primary function of a PROTAC is to induce proximity between a target protein and an E3 ligase. This action initiates the enzymatic cascade of the Ubiquitin-Proteasome System, leading to the selective degradation of the target.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Ternary complex formation - Profacgen [profacgen.com]
- 10. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 11. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. Discovery of E3 Ligase Ligands for Target Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. portlandpress.com [portlandpress.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 20. precisepeg.com [precisepeg.com]
In Vitro Binding Affinity of E3 Ligase Ligands: A Technical Guide
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins. A critical component of a PROTAC is its E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The binding affinity of the ligand for the E3 ligase is a crucial parameter that influences the efficiency of ternary complex formation (E3 ligase-PROTAC-target protein) and, consequently, the overall degradation efficacy.[1][2][3]
This technical guide provides a comprehensive overview of the methodologies used to characterize the in vitro binding affinity of E3 ligase ligands. While specific data for a molecule designated "Conjugate 113" is not publicly available, this document serves as a detailed template for researchers and drug development professionals to assess and document the binding characteristics of their compounds of interest.
Quantitative Binding Affinity Data
The binding affinity of a ligand to an E3 ligase is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. Lower values indicate a stronger binding interaction. The following table provides a template for summarizing such quantitative data.
| E3 Ligase | Ligand/Conjugate | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| VHL | Example Ligand 1 | Fluorescence Polarization | 50 | N/A | [Example] |
| CRBN | Example Ligand 2 | In-cell ELISA | N/A | 120 | [Example] |
| cIAP1 | Example Ligand 3 | E3scan™ | 25 | N/A | [Example] |
| MDM2 | Example Ligand 4 | Pull-down Assay | N/A | 250 | [Example] |
Experimental Protocols
Accurate determination of binding affinity relies on robust and well-documented experimental protocols. Below are detailed methodologies for common in vitro assays used to assess the interaction between a ligand and an E3 ligase.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay is widely used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescently labeled tracer from the E3 ligase.[3]
Materials:
-
Purified recombinant E3 ligase (e.g., VHL complex)
-
Fluorescently labeled tracer ligand (e.g., FAM-labeled HIF-1α peptide for VHL)
-
Test compound (e.g., "Conjugate 113")
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20)
-
384-well black, low-volume microplates
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of the E3 ligase and the fluorescent tracer in assay buffer at a concentration that yields a stable and robust FP signal.
-
Prepare a serial dilution of the test compound in assay buffer.
-
-
Assay Plate Setup:
-
Add 10 µL of the test compound serial dilutions to the wells of the 384-well plate.
-
Include control wells containing only assay buffer (for baseline) and E3 ligase with tracer (for maximum signal).
-
-
Reaction:
-
Add 10 µL of the 2X E3 ligase/tracer solution to all wells.
-
Mix gently by shaking the plate for 1 minute.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Caption: Workflow for a fluorescence polarization competitive binding assay.
In Vitro Pull-down Assay
This method qualitatively or semi-quantitatively assesses the formation of a complex between the E3 ligase and a ligand, which can be adapted for competitive binding analysis.[1][2]
Materials:
-
Purified recombinant E3 ligase (e.g., His-tagged VHL)
-
Biotinylated ligand or a ligand conjugated to a solid support (e.g., beads)
-
Test compound
-
Pull-down Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM DTT)
-
Streptavidin-coated magnetic beads (if using a biotinylated ligand)
-
SDS-PAGE gels and Western blot reagents
-
Antibody against the E3 ligase
Procedure:
-
Ligand Immobilization:
-
If using a biotinylated ligand, incubate it with streptavidin-coated magnetic beads to immobilize the ligand. Wash the beads to remove any unbound ligand.
-
-
Binding Reaction:
-
In separate tubes, incubate the purified E3 ligase with increasing concentrations of the test compound for 30 minutes at 4°C.
-
Add the immobilized ligand (beads) to the E3 ligase/test compound mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with cold pull-down buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific to the E3 ligase.
-
The reduction in the amount of pulled-down E3 ligase in the presence of the test compound indicates competitive binding.
-
Signaling Pathway and Mechanism of Action
The interaction of a PROTAC with an E3 ligase is the initial step in the targeted protein degradation pathway. Understanding this pathway is essential for interpreting binding affinity data in the context of cellular activity.
Caption: PROTAC mechanism of action leading to protein degradation.
The in vitro binding affinity of a ligand to its cognate E3 ligase is a fundamental parameter in the development of effective PROTAC degraders. The methodologies outlined in this guide, including fluorescence polarization and pull-down assays, provide robust frameworks for quantifying these interactions. By systematically applying these techniques and clearly documenting the results, researchers can gain critical insights into the structure-activity relationships of their compounds and accelerate the development of novel protein-degrading therapeutics.
References
- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Cellular Permeability and Stability of E3 Ligase Ligand-Linker Conjugates: A Case Study with ARV-825
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular permeability and stability of E3 ligase ligand-linker conjugates, a critical aspect in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the limited public availability of specific data for "E3 Ligase Ligand-linker Conjugate 113," this document will use the well-characterized and clinically relevant BRD4-degrading PROTAC, ARV-825, as a case study. ARV-825 is a hetero-bifunctional molecule that links a ligand for the BRD4 protein to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, leading to the targeted degradation of BRD4.[1][2] This guide will delve into the experimental methodologies used to assess its permeability and stability, present available quantitative data, and visualize key pathways and workflows.
Quantitative Data Summary: Cellular Permeability and Stability of ARV-825
The successful translation of a PROTAC from a laboratory tool to a therapeutic agent is heavily reliant on its pharmacokinetic properties, with cellular permeability and metabolic stability being paramount. PROTACs, due to their larger size and complex structures, often face challenges in these areas. The following tables summarize the available quantitative data for ARV-825.
| Parameter | Assay | Result | Reference |
| Cellular Permeability | Caco-2 Cell Uptake | Substrate of CYP3A4, Not a P-gp efflux pump substrate. A nanoformulation increased apparent permeability 3.2-fold. | [1] |
| Aqueous Solubility | Extremely poor (<7 µg/mL) | [1] | |
| Hydrolytic Stability | pH-dependent hydrolytic degradation | [1] | |
| Metabolic Stability | Human Liver Microsomes | A nanoformulation improved the half-life of ARV-825. | [1] |
| Cell Line | IC50 (72h) | DC50 | Reference |
| Various AML cell lines | 2-50 nM | [3] | |
| Gastric Cancer Cell Lines (HGC27, MGC803) | ~10-30 nM | [3] | |
| Neuroblastoma Cell Lines | Nanomolar range | [3] | |
| AML, MM, Burkitt's lymphoma | 9-37 nM | [3] | |
| CA46 (Burkitt's Lymphoma) | <1 nM | [2][3] | |
| Various BL cell lines | <1 nM | [3] |
Signaling Pathway of ARV-825 Action
ARV-825 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically target and degrade BRD4. This targeted degradation has significant downstream effects on gene transcription and cellular processes, particularly in cancer cells dependent on BRD4 activity.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of a PROTAC's cellular permeability and stability. The following sections provide methodologies for key assays.
Cellular Permeability Assays
3.1.1. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method used to predict passive transcellular permeability.
Protocol:
-
Preparation of Plates:
-
Donor Plate: A solution of ARV-825 (typically in a buffered solution) is added to the wells of a 96-well donor plate.
-
Acceptor Plate: A buffer solution is added to the wells of a 96-well acceptor plate.
-
Filter Plate: The wells of a 96-well filter plate are coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
-
Assay Assembly and Incubation:
-
The coated filter plate is placed on top of the donor plate, creating a "sandwich."
-
The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours) to allow for the passive diffusion of ARV-825 from the donor to the acceptor compartment through the artificial membrane.
-
-
Analysis:
-
After incubation, the plates are separated.
-
The concentration of ARV-825 in both the donor and acceptor wells is quantified using a sensitive analytical method such as LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - ([C_A]_t / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A]_t is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.
-
3.1.2. Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based method that provides a more physiologically relevant model of intestinal absorption by assessing both passive and active transport mechanisms.
Protocol:
-
Cell Culture:
-
Caco-2 cells are seeded onto permeable Transwell inserts and cultured for approximately 21 days. During this time, they differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
The cell monolayers are washed with a transport buffer.
-
A solution of ARV-825 is added to either the apical (top) or basolateral (bottom) chamber of the Transwell insert.
-
The plates are incubated at 37°C, and samples are collected from the receiver chamber at various time points.
-
-
Analysis:
-
The concentration of ARV-825 in the collected samples is determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to determine if the compound is a substrate of efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Metabolic Stability Assay
3.2.1. Liver Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.
Protocol:
-
Incubation:
-
A reaction mixture containing ARV-825, pooled liver microsomes (e.g., human or rat), and a buffer (e.g., phosphate (B84403) buffer, pH 7.4) is prepared.
-
The mixture is pre-incubated at 37°C.
-
The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
-
Analysis:
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining ARV-825, is analyzed by LC-MS/MS.
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
From the rate of disappearance, the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.
-
Conclusion
The cellular permeability and metabolic stability of E3 ligase ligand-linker conjugates are critical determinants of their therapeutic potential. As demonstrated with the case study of ARV-825, a multi-faceted experimental approach is necessary to characterize these complex molecules. While PROTACs like ARV-825 have shown remarkable efficacy in targeted protein degradation, their development is often challenged by suboptimal pharmacokinetic properties. The methodologies outlined in this guide, including PAMPA, Caco-2 permeability assays, and microsomal stability assays, provide a robust framework for assessing these key parameters. The continuous refinement of these techniques and the development of novel formulation strategies will be crucial in overcoming the hurdles of PROTAC delivery and advancing this promising therapeutic modality into the clinic.
References
A Technical Guide to the Preliminary Cytotoxicity Assessment of Conjugate 113
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide is a hypothetical document created to fulfill the user's request for a specific content type and format. The compound "Conjugate 113" and the associated data are illustrative and based on publicly available information on similar antibody-drug conjugates.
Introduction
Conjugate 113 is a novel antibody-drug conjugate (ADC) currently under preclinical investigation for the treatment of HER2-positive solid tumors. This molecule comprises a humanized anti-HER2 monoclonal antibody, a cleavable linker, and a potent topoisomerase I inhibitor payload. This design allows for targeted delivery of the cytotoxic agent to tumor cells overexpressing the HER2 receptor, thereby minimizing systemic toxicity. This document provides a comprehensive overview of the preliminary in vitro cytotoxicity assessment of Conjugate 113, including detailed experimental protocols, quantitative data summaries, and a proposed mechanism of action.
Data Presentation: In Vitro Cytotoxicity of Conjugate 113
The cytotoxic activity of Conjugate 113 was evaluated against a panel of human cancer cell lines with varying levels of HER2 expression. The half-maximal inhibitory concentration (IC50) was determined following 72 hours of continuous exposure to the compound.
Table 1: IC50 Values of Conjugate 113 in Various Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Expression | IC50 (nM) of Conjugate 113 |
| SK-BR-3 | Breast Adenocarcinoma | High | 0.8 ± 0.2 |
| NCI-N87 | Gastric Carcinoma | High | 1.2 ± 0.3 |
| BT-474 | Breast Ductal Carcinoma | High | 1.5 ± 0.4 |
| MDA-MB-468 | Breast Adenocarcinoma | Low | 85.7 ± 9.1 |
| MCF-7 | Breast Adenocarcinoma | Low | > 100 |
| CHO | Ovarian Hamster | Negative | > 100 |
Experimental Protocols
Cell Lines and Culture Conditions
Human breast adenocarcinoma cell lines (SK-BR-3, BT-474, MDA-MB-468, MCF-7), human gastric carcinoma cell line (NCI-N87), and Chinese Hamster Ovary (CHO) cells were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
The metabolic activity and cell viability were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing serial dilutions of Conjugate 113 (ranging from 0.01 nM to 1000 nM). A vehicle control (0.1% DMSO) was also included.
-
The plates were incubated for 72 hours at 37°C.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by non-linear regression analysis using GraphPad Prism software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis by Conjugate 113 was quantified using a flow cytometry-based assay with Annexin V-FITC and Propidium Iodide (PI) staining.
Protocol:
-
SK-BR-3 cells were seeded in 6-well plates and treated with Conjugate 113 at concentrations of 1 nM and 10 nM for 48 hours.
-
Following treatment, both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension according to the manufacturer's protocol, and the cells were incubated in the dark for 15 minutes at room temperature.
-
The stained cells were immediately analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were determined.
Visualization of Key Processes
Proposed Signaling Pathway for Conjugate 113-Induced Cytotoxicity
The following diagram illustrates the proposed mechanism of action for Conjugate 113, leading to apoptosis in HER2-positive cancer cells.
Caption: Proposed mechanism of action for Conjugate 113.
Experimental Workflow for In Vitro Cytotoxicity Assessment
This diagram outlines the sequential steps involved in the in vitro cytotoxicity testing of Conjugate 113.
Caption: Workflow for determining the IC50 of Conjugate 113.
Logical Relationship for Apoptosis Assay Interpretation
The following diagram illustrates the interpretation of results from the Annexin V/PI flow cytometry assay.
Caption: Interpretation of Annexin V/PI staining results.
Unraveling the Target Scope of E3 Ligase Ligand-linker Conjugate 113: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 7, 2025
Abstract
E3 Ligase Ligand-linker Conjugate 113 is a synthetic chemical entity designed for the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality that induces targeted protein degradation. This technical guide provides a comprehensive overview of the core aspects of this conjugate, including its mechanism of action, potential target scope, and the experimental methodologies required for its characterization and application in drug discovery. Through a detailed analysis of its constituent E3 ligase ligand, this document elucidates the pathways for its rational incorporation into PROTACs aimed at a wide range of therapeutic targets.
Introduction to this compound
This compound is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
"this compound" itself is not a complete PROTAC but rather an intermediate component comprising the E3 ligase ligand and a linker with a reactive functional group for conjugation to a POI ligand. The specific chemical structure of this conjugate is C29H38N6O4S, with a CAS number of 2378054-01-2. While specific data for this particular conjugate is not extensively available in peer-reviewed literature, its structural components allow for a detailed exploration of its potential applications.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental role of an E3 ligase ligand within a PROTAC is to recruit a specific E3 ubiquitin ligase. Based on a structural analysis of the ligand portion of this compound, it is designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase . The core scaffold of the ligand strongly resembles known VHL-binding molecules, which mimic the endogenous substrate of VHL, the hypoxia-inducible factor 1α (HIF-1α).
Once incorporated into a PROTAC, the VHL ligand moiety of the conjugate will bind to the VHL protein. This event, in concert with the binding of the other end of the PROTAC to a target protein, leads to the formation of a ternary complex (Target Protein - PROTAC - VHL). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Figure 1: General mechanism of action for a VHL-recruiting PROTAC.
Target Scope and Therapeutic Potential
The target scope of a PROTAC derived from this compound is theoretically vast and is primarily determined by the choice of the "warhead" or the ligand that binds to the protein of interest. As the VHL E3 ligase is ubiquitously expressed in most human cell types, PROTACs utilizing this ligase can be designed to target a wide array of proteins implicated in various diseases.
Potential therapeutic areas for VHL-recruiting PROTACs include:
-
Oncology: Targeting oncoproteins, transcription factors, and signaling kinases that drive cancer progression.
-
Immunology and Inflammation: Degrading key inflammatory mediators and signaling proteins in autoimmune diseases.
-
Neurodegenerative Diseases: Clearing pathogenic protein aggregates associated with diseases like Alzheimer's and Parkinson's.
-
Infectious Diseases: Targeting essential viral or bacterial proteins for degradation.
The successful development of a VHL-based PROTAC depends on the identification of a suitable ligand for the target protein that can be chemically linked to Conjugate 113 without compromising the binding affinity of either ligand.
Quantitative Data Presentation
While specific quantitative data for PROTACs synthesized using this compound is not publicly available, the following tables represent typical data generated during the characterization of VHL-recruiting PROTACs. These tables serve as a template for researchers to populate with their own experimental data.
Table 1: Biochemical and Cellular Potency of a Representative VHL-based PROTAC
| Parameter | Description | Representative Value |
| Binding Affinity (Kd) | ||
| to Target Protein | Equilibrium dissociation constant for binding to the target protein. | 100 nM |
| to VHL E3 Ligase | Equilibrium dissociation constant for binding to the VHL E3 ligase. | 50 nM |
| Degradation Efficacy | ||
| DC50 | Concentration of the PROTAC required to degrade 50% of the target protein. | 10 nM |
| Dmax | Maximum percentage of target protein degradation achieved. | >90% |
| Cellular Potency (IC50) | Concentration of the PROTAC that inhibits 50% of a specific cellular function (e.g., cell proliferation). | 25 nM |
Table 2: In Vitro and In Vivo Pharmacokinetic Properties of a Representative VHL-based PROTAC
| Parameter | Description | Representative Value |
| In Vitro Stability | ||
| Microsomal Stability (t1/2) | Half-life in liver microsomes, indicating metabolic stability. | >60 min |
| Plasma Stability (t1/2) | Half-life in plasma, indicating stability in circulation. | >120 min |
| In Vivo Pharmacokinetics | ||
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | 30% |
| Half-life (t1/2) | The time it takes for the concentration of the drug in the body to be reduced by one-half. | 8 hours |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments essential for the characterization of a PROTAC developed using this compound.
Ternary Complex Formation Assay (e.g., TR-FRET)
This assay quantifies the formation of the ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.
Protocol:
-
Reagents:
-
His-tagged Target Protein
-
GST-tagged VHL-ElonginB-ElonginC (VBC) complex
-
Europium-labeled anti-His antibody
-
Allophycocyanin (APC)-labeled anti-GST antibody
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
PROTAC compound
-
-
Procedure:
-
Prepare serial dilutions of the PROTAC compound.
-
In a 384-well plate, add the His-tagged target protein, GST-VBC complex, and the PROTAC compound.
-
Incubate at room temperature for 1 hour.
-
Add the Europium-labeled anti-His antibody and APC-labeled anti-GST antibody.
-
Incubate at room temperature for 1 hour in the dark.
-
Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a suitable binding model to determine the ternary complex formation constant.
-
Figure 2: Workflow for a TR-FRET based ternary complex formation assay.
Target Protein Degradation Assay (e.g., Western Blot or In-Cell Western)
This assay measures the reduction in the levels of the target protein in cells treated with the PROTAC.
Protocol (Western Blot):
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
-
Figure 3: Workflow for a Western Blot based protein degradation assay.
Cellular Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of the PROTAC on cell viability, which is often a downstream consequence of target protein degradation.
Protocol:
-
Cell Plating and Treatment:
-
Plate cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
-
Incubation:
-
Incubate the cells for a period relevant to the biological context (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Logical Relationships
The specific signaling pathways affected by a PROTAC derived from this compound will depend on the function of the targeted protein. For instance, if the PROTAC targets a key kinase in a cancer-related pathway, its degradation will lead to the downregulation of that pathway.
Figure 4: Logical relationship of a PROTAC targeting a kinase in a signaling pathway.
Conclusion
This compound, a VHL-recruiting building block, offers a versatile tool for the development of PROTACs against a multitude of protein targets. Its effective application requires a systematic approach involving the careful selection of a target-specific ligand, chemical synthesis of the final PROTAC, and rigorous in vitro and in vivo characterization. The experimental protocols and data presentation formats provided in this guide serve as a foundational framework for researchers to explore the vast therapeutic potential of this and similar molecules in the rapidly advancing field of targeted protein degradation.
References
In-depth Technical Guide: Structural Biology of Small Molecule-E3 Ligase Complexes
To the User: Following a comprehensive search, it has been determined that "Conjugate 113" is a commercially available E3 ligase ligand-linker conjugate, likely intended for the development of Proteolysis Targeting Chimeras (PROTACs). However, the specific E3 ligase that this conjugate targets is not publicly disclosed. Consequently, there is no available structural, quantitative, or methodological data on a complex between "Conjugate 113" and an E3 ligase.
Therefore, it is not possible to generate the requested in-depth technical guide on the specific topic of "structural biology of Conjugate 113 in complex with an E3 ligase."
As an alternative, this guide will focus on the well-characterized and extensively published structural biology of PROTACs in complex with commonly recruited E3 ligases, such as von Hippel-Lindau (VHL) and Cereblon (CRBN). This will allow for a detailed exploration of the principles and methodologies relevant to the user's interest, using publicly available data.
A Guide to the Structural Biology of PROTAC-E3 Ligase Ternary Complexes
Audience: Researchers, scientists, and drug development professionals.
Core Objective: To provide an in-depth technical overview of the structural and functional aspects of ternary complexes formed by PROTACs, a target protein (Protein of Interest - POI), and an E3 ubiquitin ligase. This guide will focus on the key experimental methodologies and data interpretation critical for the design and optimization of potent and selective protein degraders.
Introduction to PROTACs and the Ubiquitin-Proteasome System
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest. They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
The formation of a stable ternary complex between the PROTAC, the POI, and the E3 ligase is the critical first step in the targeted protein degradation process. This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the 26S proteasome. Understanding the three-dimensional structure of this ternary complex is paramount for rational PROTAC design.
The Ubiquitination Cascade
The process of ubiquitination involves a three-enzyme cascade:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.
-
E3 Ubiquitin Ligase: Recognizes the specific substrate (in this case, the POI brought into proximity by the PROTAC) and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate.
Structural Determination of Ternary Complexes: Key Methodologies
The atomic-level understanding of PROTAC-E3 ligase-POI ternary complexes is primarily achieved through X-ray crystallography and Cryogenic Electron Microscopy (Cryo-EM).
X-ray Crystallography
Experimental Protocol:
-
Protein Expression and Purification:
-
The E3 ligase (or its substrate-binding domain, e.g., VHL or the DDB1-CRBN complex) and the POI (or its ligand-binding domain) are recombinantly expressed, typically in E. coli or insect cells.
-
Proteins are purified to high homogeneity (>95%) using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).
-
-
Ternary Complex Formation:
-
The purified E3 ligase and POI are mixed in a slight molar excess of one component to ensure complex saturation.
-
The PROTAC molecule, dissolved in a suitable solvent (e.g., DMSO), is added to the protein mixture and incubated to allow for complex formation.
-
-
Crystallization:
-
The ternary complex is concentrated to an appropriate level (typically 5-15 mg/mL).
-
High-throughput screening of various crystallization conditions (precipitants, buffers, salts, and additives) is performed using vapor diffusion methods (sitting or hanging drop).
-
Promising initial crystals are optimized to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved using molecular replacement, and the model is built and refined.
-
Cryogenic Electron Microscopy (Cryo-EM)
Experimental Protocol:
-
Protein Expression, Purification, and Complex Formation:
-
Similar to X-ray crystallography, highly pure and stable ternary complex is prepared.
-
-
Grid Preparation:
-
A small volume (2-3 µL) of the complex solution is applied to an EM grid.
-
The grid is blotted to create a thin film of the solution and then rapidly plunged into liquid ethane (B1197151) to vitrify the sample.
-
-
Data Collection:
-
The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a direct electron detector.
-
A large number of images (micrographs) of the randomly oriented particles are collected.
-
-
Image Processing and 3D Reconstruction:
-
Individual particle images are picked from the micrographs.
-
The particles are classified into different 2D views.
-
A 3D map of the complex is reconstructed from the 2D class averages.
-
An atomic model is built into the EM density map and refined.
-
Quantitative Analysis of Ternary Complex Formation
Biophysical techniques are essential to quantify the binding affinities and cooperativity within the ternary complex.
| Technique | Measures | Typical Data Output |
| Isothermal Titration Calorimetry (ITC) | Direct measurement of binding enthalpy (ΔH) and binding affinity (Kd) | Kd, stoichiometry (n), ΔH, and entropy (ΔS) |
| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics (kon and koff) | kon, koff, and Kd |
| Fluorescence Polarization (FP) | Changes in the rotational motion of a fluorescently labeled molecule upon binding | Kd |
| AlphaScreen/AlphaLISA | Proximity-based assay to measure the formation of the ternary complex | Signal intensity correlated with complex formation |
Cooperativity (α): A key parameter in PROTAC efficacy, cooperativity describes how the binding of the PROTAC to one protein influences its binding to the other.
-
α > 1: Positive cooperativity (the ternary complex is more stable than the individual binary complexes).
-
α < 1: Negative cooperativity (the ternary complex is less stable).
-
α = 1: No cooperativity.
Structural Insights and Rational PROTAC Design
Structural data from ternary complexes provide invaluable information for optimizing PROTAC design:
-
Protein-Protein Interactions: Reveals the specific residues at the interface between the E3 ligase and the POI that are induced by the PROTAC.
-
Linker Conformation and Length: Shows how the linker bridges the two proteins and helps in optimizing its length and composition for favorable interactions and reduced entropic penalty.
-
Ligand Binding Pockets: Confirms the binding modes of the POI and E3 ligase ligands.
-
Ubiquitination Sites: The structure can suggest which surface-exposed lysine (B10760008) residues on the POI are in proximity to the E2-conjugating enzyme's active site, making them likely sites for ubiquitination.
Conclusion
The structural and biophysical characterization of PROTAC-E3 ligase-POI ternary complexes is a cornerstone of modern drug discovery in the field of targeted protein degradation. The detailed methodologies of X-ray crystallography and Cryo-EM, complemented by quantitative binding assays, provide a powerful toolkit for researchers. The insights gained from these studies are critical for the rational design of next-generation protein degraders with improved potency, selectivity, and therapeutic potential.
Methodological & Application
Application Notes and Protocols for PROTAC Assembly using E3 Ligase Ligand-linker Conjugate 113
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively degrade target proteins of interest (POIs).[1][2] A PROTAC consists of a "warhead" ligand that binds to the POI, an E3 ligase ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5]
This document provides detailed application notes and protocols for the use of E3 Ligase Ligand-linker Conjugate 113 , a von Hippel-Lindau (VHL) E3 ligase-based building block, in the assembly of PROTACs.[6][7]
This compound: Properties and Handling
This compound is a pre-synthesized molecule incorporating a VHL ligand and a linker with a terminal secondary amine on a piperazine (B1678402) moiety. This secondary amine serves as the reactive handle for conjugation to a warhead containing a carboxylic acid functional group.
| Property | Value |
| Product Name | This compound |
| Target E3 Ligase | von Hippel-Lindau (VHL) |
| CAS Number | 2378054-01-2 |
| Molecular Formula | C29H38N6O4S |
| Molecular Weight | 566.71 g/mol |
| Reactive Functional Group | Secondary Amine (on piperazine) |
| Storage | Store at -20°C, protect from moisture |
PROTAC Assembly: Signaling Pathway and Experimental Workflow
The assembly and action of a PROTAC synthesized from this compound follows a well-defined pathway, from chemical synthesis to cellular protein degradation.
Experimental Protocols
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol describes the amide bond formation between the secondary amine of this compound and a carboxylic acid-functionalized warhead.
Materials and Reagents:
-
This compound
-
Warhead with a terminal carboxylic acid
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like Oxyma Pure.[8][9]
-
Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
Anhydrous solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing warhead (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Coupling: To the activated warhead solution, add a solution of this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude PROTAC using reverse-phase HPLC to obtain the final product of high purity.[12]
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.[13][]
Protocol 2: Characterization of the Assembled PROTAC
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Used to determine the purity of the PROTAC and confirm its molecular weight.[15]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information to confirm the successful amide bond formation and the overall structure of the PROTAC molecule.[]
The ability of the PROTAC to induce the formation of a stable ternary complex between the VHL E3 ligase and the target protein is a critical determinant of its degradation efficacy. Several biophysical techniques can be employed to characterize this interaction.[16][17][18]
| Assay Technique | Principle | Key Parameters Measured |
| Surface Plasmon Resonance (SPR) | Immobilize one protein (e.g., VHL) on a sensor chip and flow the other protein (POI) and the PROTAC over the surface. The change in refractive index upon binding is measured in real-time.[16] | Binding affinity (KD), association/dissociation rates |
| Biolayer Interferometry (BLI) | Similar to SPR, but uses biosensors dipped into the sample. The change in the interference pattern of light reflected from the sensor surface upon binding is measured.[16] | Binding affinity (KD), association/dissociation rates |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the components. A solution of the PROTAC and one protein is titrated into a solution of the other protein.[16] | Binding affinity (KD), stoichiometry, thermodynamics |
| NanoBRET™/HiBiT Assays | Cell-based assays that use bioluminescence resonance energy transfer (BRET) or a split-luciferase system to detect the proximity of the E3 ligase and the POI in live cells upon PROTAC addition.[17][19] | In-cell ternary complex formation, kinetic analysis |
Protocol 3: Cellular Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.[4][5]
Materials and Reagents:
-
Cell line expressing the protein of interest
-
Cell culture medium and reagents
-
The synthesized PROTAC (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC. Include a vehicle-only control. Incubate for a desired time period (e.g., 4, 8, 16, or 24 hours).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation achieved).[20][21]
-
Troubleshooting and Considerations
-
Poor PROTAC Yield: Optimize coupling reagents, reaction time, and temperature. Ensure all reagents and solvents are anhydrous.
-
No or Low Degradation:
-
Confirm the identity and purity of the PROTAC.
-
Verify ternary complex formation using biophysical assays. The linker length and composition are critical for productive ternary complex formation.
-
Assess cell permeability of the PROTAC.
-
Ensure the chosen cell line expresses sufficient levels of VHL.
-
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-VHL) which do not lead to degradation, resulting in a decrease in degradation efficiency. It is crucial to test a wide range of PROTAC concentrations to observe this effect.[1][17]
Conclusion
This compound provides a convenient and efficient starting point for the synthesis of VHL-based PROTACs. By following the detailed protocols for synthesis, purification, and characterization outlined in these application notes, researchers can effectively assemble and evaluate novel PROTACs for targeted protein degradation, accelerating the development of new therapeutic modalities.
References
- 1. escholarship.org [escholarship.org]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
- 11. sinobiological.com [sinobiological.com]
- 12. rsc.org [rsc.org]
- 13. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. Ternary Complex Formation [worldwide.promega.com]
- 18. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. arxiv.org [arxiv.org]
"how to conjugate a protein of interest ligand to Conjugate 113"
Topic: Conjugation of a Protein of Interest to a Ligand (Referred to as "Conjugate 113")
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed protocols for the covalent conjugation of a ligand, herein referred to as "Conjugate 113," to a protein of interest. As the specific reactive chemistry of "Conjugate 113" is not defined, this guide covers three common bioconjugation strategies targeting primary amines, thiols, or utilizing click chemistry. Researchers should first identify the reactive moiety on their specific "Conjugate 113" to select the appropriate protocol. These methods are fundamental in various applications, including the development of antibody-drug conjugates (ADCs), diagnostic reagents, and tools for basic research.[1][2]
The selection of a conjugation strategy depends on several factors, including the nature of the protein and ligand, the desired degree of labeling, and the need for site-specificity.[1] This document provides protocols for:
-
Amine-Reactive Conjugation: Targeting lysine (B10760008) residues and the N-terminus.
-
Thiol-Reactive Conjugation: Targeting cysteine residues.
-
Click Chemistry Conjugation: A bioorthogonal method for highly specific ligation.
Each section includes detailed experimental procedures, recommendations for purification, and methods for characterizing the final conjugate.
General Workflow for Protein-Ligand Conjugation
The overall process for conjugating a ligand to a protein follows a series of defined steps, from preparation to final characterization.
Figure 1: General experimental workflow for protein-ligand conjugation.
Protocol 1: Amine-Reactive Conjugation (e.g., via NHS Ester)
This protocol is suitable if "Conjugate 113" contains an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. This method targets primary amines on the protein, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group.[3][4]
Materials and Reagents
-
Protein of interest
-
Amine-reactive "Conjugate 113" (e.g., NHS ester)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5.[3][4][5] Avoid buffers containing primary amines like Tris.[3][5]
-
Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 7.4
-
Anhydrous DMSO or DMF
-
Purification supplies (e.g., Sephadex G-25 column, dialysis tubing)[][7]
Experimental Protocol
-
Protein Preparation:
-
Ligand Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the amine-reactive "Conjugate 113" in anhydrous DMSO or DMF.[4]
-
-
Conjugation Reaction:
-
Calculate the volume of the ligand stock solution needed for the desired molar excess (a starting point of 10-20 fold molar excess of ligand to protein is recommended).
-
While gently stirring the protein solution, slowly add the ligand solution.[3]
-
Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.[3]
-
-
Reaction Quenching (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[4]
-
-
Purification:
-
Separate the protein-ligand conjugate from unreacted ligand and byproducts using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.[][7]
-
Protocol 2: Thiol-Reactive Conjugation (e.g., via Maleimide)
This protocol is applicable if "Conjugate 113" possesses a thiol-reactive group, such as a maleimide (B117702). This method targets free sulfhydryl groups on cysteine residues.[9]
Materials and Reagents
-
Protein of interest
-
Thiol-reactive "Conjugate 113" (e.g., maleimide)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 6.5-7.5.[10]
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[9]
-
Anhydrous DMSO or DMF
-
Purification supplies
Experimental Protocol
-
Protein Preparation:
-
Reduction of Disulfides (Optional):
-
Ligand Preparation:
-
Prepare a 10 mM stock solution of the thiol-reactive "Conjugate 113" in anhydrous DMSO or DMF.[13]
-
-
Conjugation Reaction:
-
Purification:
-
Purify the conjugate as described in the amine-reactive protocol (Section 3.2, step 5).
-
Protocol 3: Click Chemistry Conjugation (e.g., SPAAC)
Click chemistry offers a highly selective method of conjugation.[14] This protocol assumes the protein has been engineered to contain an azide (B81097) or a strained alkyne, and "Conjugate 113" contains the complementary reactive group for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[15]
Materials and Reagents
-
Azide- or alkyne-modified protein of interest
-
Complementary alkyne- or azide-containing "Conjugate 113"
-
Reaction Buffer: PBS or other biocompatible buffer, pH 7.4
-
Anhydrous DMSO or DMF
-
Purification supplies
Experimental Protocol
-
Protein and Ligand Preparation:
-
Dissolve the modified protein in the reaction buffer at 2-10 mg/mL.
-
Prepare a 10 mM stock solution of "Conjugate 113" in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 3-5 fold molar excess of the ligand solution to the protein solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Reaction times may vary depending on the specific strained alkyne used.
-
-
Purification:
-
Purify the conjugate as described in Section 3.2, step 5.
-
Characterization of the Protein-Ligand Conjugate
After purification, it is crucial to characterize the conjugate to determine the concentration and the degree of labeling (DOL).[16]
Determining Conjugate Concentration and DOL
The DOL, or the average number of ligand molecules per protein, can be determined using UV-Vis spectrophotometry.[17]
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the ligand (Amax_ligand).
-
Calculate the protein concentration using the following formula, which corrects for the ligand's absorbance at 280 nm:
Protein Conc. (M) = [A280 - (Amax_ligand × CF)] / εprotein
Where:
-
CF is the correction factor (A280 of the free ligand / Amax of the free ligand).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the ligand concentration:
Ligand Conc. (M) = Amax_ligand / εligand
Where:
-
εligand is the molar extinction coefficient of the ligand at its λmax.
-
-
Calculate the Degree of Labeling (DOL):
DOL = Ligand Conc. (M) / Protein Conc. (M)
The optimal DOL is application-dependent but is often between 2 and 10 for antibodies to avoid loss of function or aggregation.[1]
Data Presentation
Table 1: Summary of Conjugation Chemistries
| Chemistry | Target Residue | Reactive Group on Ligand | pH Range | Advantages | Disadvantages |
| Amine-Reactive | Lysine, N-terminus | NHS Ester | 8.0 - 9.0[] | Simple, robust chemistry | Heterogeneous product, potential loss of function |
| Thiol-Reactive | Cysteine | Maleimide | 6.5 - 7.5[10] | More site-specific if Cys are limited | Requires free thiols, potential for disulfide reduction |
| Click Chemistry | Non-natural amino acid | Azide or Alkyne | ~7.4 | Highly specific, bioorthogonal[18] | Requires protein engineering |
Table 2: Example DOL Calculation Data
| Parameter | Value | Unit |
| A280 (measured) | 1.2 | AU |
| Amax_ligand (measured) | 0.6 | AU |
| εprotein (at 280 nm) | 210,000 | M-1cm-1 |
| εligand (at λmax) | 15,000 | M-1cm-1 |
| Correction Factor (CF) | 0.25 | - |
| Calculated Protein Conc. | 5.0 x 10-6 | M |
| Calculated Ligand Conc. | 4.0 x 10-5 | M |
| Calculated DOL | 8.0 | - |
Signaling Pathways and Logical Relationships
The choice of conjugation strategy is a critical decision point that influences the properties of the final product. The following diagram illustrates the decision-making process.
Figure 2: Decision tree for selecting a protein conjugation strategy.
These protocols provide a comprehensive guide for researchers to successfully conjugate a ligand of interest, such as "Conjugate 113," to a target protein. Careful selection of the appropriate chemistry and rigorous characterization of the final product are essential for generating reliable and effective bioconjugates for research and therapeutic applications.
References
- 1. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - RU [thermofisher.com]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. biotium.com [biotium.com]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
- 16. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 17. Degree of labeling (DOL) step by step [abberior.rocks]
- 18. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for the Experimental Evaluation of Conjugate 113-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] This tripartite association forms a ternary complex, leading to the ubiquitination and subsequent degradation of the POI.[3][4] "Conjugate 113" is an E3 ligase ligand-linker conjugate, designed to be a modular component for the synthesis of PROTACs.[5] By attaching a specific POI-binding ligand to Conjugate 113, researchers can create novel PROTAC molecules for targeted protein degradation.
These application notes provide a comprehensive experimental workflow for the characterization and validation of PROTACs synthesized using Conjugate 113. The protocols outlined below will guide researchers through the essential in vitro and cell-based assays to determine the efficacy, potency, and mechanism of action of their custom-developed PROTACs.
Mechanism of Action of a Conjugate 113-Based PROTAC
A PROTAC synthesized with Conjugate 113 will function by hijacking a specific E3 ubiquitin ligase. The PROTAC molecule facilitates the formation of a ternary complex between the target Protein of Interest (POI) and the E3 ligase.[] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[6] The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[]
Caption: Mechanism of action for a Conjugate 113-based PROTAC.
Experimental Workflow
A systematic approach is crucial for the successful evaluation of a novel PROTAC. The following workflow outlines the key stages, from initial biochemical validation to cellular characterization.
Caption: A stepwise experimental workflow for PROTAC evaluation.
Data Presentation
Quantitative data from the following experiments should be compiled into tables for clear comparison and analysis.
Table 1: Target Protein Degradation
| PROTAC Concentration | % Protein Remaining (vs. Vehicle) |
| 0.1 nM | |
| 1 nM | |
| 10 nM | |
| 100 nM | |
| 1 µM | |
| 10 µM | |
| DC50 | |
| Dmax |
Table 2: Cell Viability
| PROTAC Concentration | % Cell Viability (vs. Vehicle) |
| 0.1 nM | |
| 1 nM | |
| 10 nM | |
| 100 nM | |
| 1 µM | |
| 10 µM | |
| IC50 |
Experimental Protocols
Protocol 1: Target Protein Degradation Assay (Western Blot)
This protocol is to determine the concentration-dependent degradation of the target protein and to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[6]
Materials:
-
Cell line expressing the protein of interest
-
Conjugate 113-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the Conjugate 113-based PROTAC in complete culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of the PROTAC. Include a vehicle-only control.[6] Incubate for a predetermined time (e.g., 24 hours).[7]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[6] Incubate on ice for 30 minutes with occasional vortexing.[6]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[6]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[6] Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis: Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[7] Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC50 and Dmax values.[6]
Protocol 2: Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[8]
Materials:
-
Cell line expressing the protein of interest
-
Conjugate 113-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., containing SDS)
-
Immunoprecipitation-grade antibody against the target protein
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., near the DC50 value) and co-treat with a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody and Protein A/G magnetic beads.
-
Western Blotting: Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel. Perform a Western blot as described in Protocol 1, but probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein. A smear of high molecular weight bands will indicate poly-ubiquitination.
Protocol 3: Cell Viability Assay
This protocol assesses the cytotoxic or anti-proliferative effects of the Conjugate 113-based PROTAC, which is crucial for therapeutic applications. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[9][10]
Materials:
-
Cell line of interest
-
Conjugate 113-based PROTAC
-
Vehicle control (e.g., DMSO)
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a predetermined density in 90 µL of culture medium. Incubate overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add 10 µL of the diluted compound or vehicle to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[11]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.[13]
Disclaimer
These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling all chemical and biological materials. The specific E3 ligase recruited by Conjugate 113 should be identified to select the most appropriate positive controls and to further refine the experimental design. The concentrations and incubation times provided are starting points and may require optimization for specific cell lines and target proteins.
References
- 2. tandfonline.com [tandfonline.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. benchchem.com [benchchem.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. OUH - Protocols [ous-research.no]
- 13. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: E3 Ligase Ligand-linker Conjugate 113 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 113 is a pre-synthesized chemical moiety designed for the rapid development of Proteolysis Targeting Chimeras (PROTACs). Based on its chemical structure, this conjugate incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a linker with a reactive functional group. This allows for the straightforward conjugation of a target protein ligand, creating a heterobifunctional PROTAC. In oncology research, such a tool is invaluable for exploring the therapeutic potential of targeted protein degradation of oncoproteins and other cancer-driving proteins.
PROTACs built using this conjugate will operate by inducing the proximity of a target protein to the VHL E3 ligase complex. This hijacked complex then polyubiquitinates the target protein, marking it for degradation by the 26S proteasome. This catalytic mechanism of action offers a powerful alternative to traditional small-molecule inhibition, with the potential for greater potency, selectivity, and the ability to target proteins previously considered "undruggable".[1][2][3]
Mechanism of Action: VHL-based PROTACs
A PROTAC synthesized from Conjugate 113 will induce the degradation of a target Protein of Interest (POI) through the Ubiquitin-Proteasome System (UPS). The key steps are as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target POI (via the conjugated warhead) and the VHL E3 ligase (via the VHL ligand portion of Conjugate 113), forming a POI-PROTAC-VHL ternary complex.[4]
-
Ubiquitination: The formation of this ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the VHL complex. This facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is released and can participate in further catalytic cycles of degradation.
Application in Oncology
VHL-recruiting PROTACs have shown significant promise in oncology by targeting a range of cancer-driving proteins. Examples of protein classes that can be targeted include:
-
Kinases: Degradation of oncogenic kinases can overcome resistance mechanisms seen with traditional kinase inhibitors.
-
Nuclear Receptors: Targeting aberrant nuclear receptor signaling is a key strategy in hormone-dependent cancers.
-
Transcription Factors: Many transcription factors are considered undruggable by conventional means, but are amenable to degradation by PROTACs.
-
Mutant Proteins: PROTACs can be designed to selectively degrade mutated oncoproteins, such as KRAS G12C, thereby inhibiting downstream signaling pathways like the MAPK pathway.[4][5][6][7]
Data Presentation: Representative Quantitative Data
While specific quantitative data for PROTACs derived from Conjugate 113 is not yet publicly available, the following tables illustrate how such data would be presented.
Table 1: In Vitro Degradation Profile of a Hypothetical PROTAC (OncoPRO-113) Derived from Conjugate 113
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| MCF-7 (Breast Cancer) | Target X | 25 | 92 |
| A549 (Lung Cancer) | Target X | 50 | 88 |
| PC-3 (Prostate Cancer) | Target X | 75 | 85 |
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Anti-proliferative Activity of OncoPRO-113
| Cell Line | IC50 (nM) |
| MCF-7 | 45 |
| A549 | 80 |
| PC-3 | 120 |
-
IC50: The concentration of the PROTAC required to inhibit cell growth by 50%.
Mandatory Visualizations
Caption: Mechanism of action for a PROTAC derived from Conjugate 113.
Caption: Workflow for in vitro characterization of a novel PROTAC.
Caption: Inhibition of MAPK signaling via PROTAC-mediated KRAS degradation.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
Objective: To determine the dose-dependent degradation of a target protein by a PROTAC derived from Conjugate 113.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (target protein, loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only control (DMSO). Typical concentrations might range from 1 nM to 10 µM.
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe for a loading control.
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50.
-
Protocol 2: Cell Viability Assay
Objective: To assess the anti-proliferative effect of a PROTAC on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Allow to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. Add the diluted PROTAC to the wells (final volume 200 µL). Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read luminescence.
-
-
Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the vehicle-only control wells (set to 100% viability).
-
Plot the percentage of cell viability against the PROTAC concentration and use a non-linear regression model to calculate the IC50 value.
-
Conclusion
This compound serves as a versatile starting point for the development of novel VHL-recruiting PROTACs in oncology research. By conjugating a ligand for a specific oncoprotein, researchers can rapidly generate potent degraders for target validation and therapeutic development. The protocols outlined above provide a fundamental framework for the initial in vitro characterization of such molecules, enabling the assessment of their degradation efficiency and anti-cancer activity.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. [PDF] Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs | Semantic Scholar [semanticscholar.org]
- 7. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Targeted Protein Degradation of Undruggable Targets
Topic: Utilizing Targeted Protein Degraders for the Removal of Previously Intractable Protein Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction
A significant portion of the human proteome, estimated to be around 80%, is considered "undruggable" by conventional small molecule inhibitors.[1][2] These proteins often lack well-defined active sites or binding pockets, making them challenging targets for traditional drug discovery.[2][3] Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality to address this challenge by coopting the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3][4][5][6] This approach offers a distinct advantage over inhibition by physically removing the target protein, potentially leading to a more profound and durable therapeutic effect.[3][4]
This document provides a detailed overview and experimental protocols for the application of a hypothetical protein degrader, designated as Hypothetical Conjugate 113 , designed to degrade an undruggable transcription factor, "Protein X," implicated in a specific cancer pathway. The principles and methods described herein are broadly applicable to the study of various protein degraders, such as proteolysis-targeting chimeras (PROTACs).
PROTACs are heterobifunctional small molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[4] By simultaneously binding to both the POI and the E3 ligase, PROTACs facilitate the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4][7]
Hypothetical Conjugate 113: Mechanism of Action
Hypothetical Conjugate 113 is a PROTAC designed to induce the degradation of Protein X, a transcription factor that is overexpressed in a particular cancer and lacks a druggable enzymatic domain. It functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to Protein X, leading to its ubiquitination and subsequent proteasomal degradation.
Mechanism of action for Hypothetical Conjugate 113.
Quantitative Data Summary
The following tables summarize the key in vitro characteristics of Hypothetical Conjugate 113 in a cancer cell line overexpressing Protein X.
Table 1: In Vitro Degradation Profile of Hypothetical Conjugate 113
| Parameter | Value | Cell Line | Treatment Duration |
| DC50 | 50 nM | Cancer Cell Line A | 24 hours |
| Dmax | >95% | Cancer Cell Line A | 24 hours |
| Time to 50% Degradation | 4 hours | Cancer Cell Line A | N/A |
-
DC50 : The concentration of the degrader required to induce 50% degradation of the target protein.
-
Dmax : The maximum percentage of protein degradation achieved.
Table 2: Selectivity Profile of Hypothetical Conjugate 113
| Protein | DC50 (nM) |
| Protein X (Target) | 50 |
| Related Protein Y | >10,000 |
| Related Protein Z | >10,000 |
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of Hypothetical Conjugate 113 are provided below.
Protocol 1: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of Protein X following treatment with Hypothetical Conjugate 113 .
Materials:
-
Cancer Cell Line A
-
Complete cell culture medium
-
Hypothetical Conjugate 113
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Protein X
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed Cancer Cell Line A in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of Hypothetical Conjugate 113 (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Protein X and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the Protein X signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
References
- 1. Targeted Protein Degradation by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the undruggables ---- the power of protein degraders | EurekAlert! [eurekalert.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. fondazionebonadonna.org [fondazionebonadonna.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the Undruggable: Methods to Enhance Targeted Protein Degrader Discovery, Optimization | Labcompare.com [labcompare.com]
- 7. Targeting the Undruggable Proteome: The Small Molecules of My Dreams - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Evaluating the Efficacy of E3 Ligase Ligand-linker Conjugate 113
Introduction
Targeted protein degradation (TPD) has emerged as a groundbreaking therapeutic modality, utilizing small molecules to eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) and similar conjugates, such as E3 Ligase Ligand-linker Conjugate 113, are heterobifunctional molecules at the forefront of this technology.[2][3] These molecules function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase.[][5] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2] Unlike traditional inhibitors that only block a protein's function, these conjugates lead to the physical removal of the target protein.[2]
Evaluating the efficacy of a novel conjugate like "113" requires a suite of robust cell-based assays to confirm its mechanism of action and quantify its potency. This document provides detailed protocols for key assays designed to measure target engagement, protein degradation, and the downstream effects on cell viability.
Caption: Mechanism of Action for Conjugate 113-mediated protein degradation.
Section 1: Quantitative Analysis of Protein Degradation
The primary measure of efficacy for a degrader is its ability to reduce the levels of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[6]
-
DC50: The concentration of the conjugate required to degrade 50% of the target protein.[6]
-
Dmax: The maximum percentage of protein degradation achievable with the conjugate.[7]
These values are typically determined by treating cells with a serial dilution of the conjugate and measuring the remaining protein levels using methods like Western Blot or In-Cell ELISA.[8][9]
Table 1: Example Quantitative Efficacy Data for Conjugate 113 (Note: These are placeholder values for illustrative purposes. Actual values must be determined experimentally.)
| Cell Line | Target Protein | Assay Method | DC50 (nM) | Dmax (%) | Cell Viability IC50 (nM) |
| Cell Line A | POI-X | Western Blot | 15 | 92 | 25 |
| Cell Line B | POI-X | In-Cell ELISA | 20 | 88 | 40 |
| Cell Line C | POI-Y | HiBiT Assay | 8 | 95 | 12 |
Section 2: Experimental Protocols
Protocol 1: Target Protein Degradation by Western Blot
Western blotting is the benchmark method for quantifying the degradation of a specific protein.[10] It allows for the direct visualization and quantification of protein abundance following treatment.[2][11]
Caption: Experimental workflow for Western Blot analysis of protein degradation.
Methodology:
-
Cell Culture and Treatment:
-
Seed an appropriate cell line expressing the protein of interest (POI) in 6-well or 12-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Prepare serial dilutions of Conjugate 113 in complete growth medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Replace the medium with the prepared dilutions and incubate for a predetermined time (e.g., 18-24 hours).[12]
-
-
Sample Preparation:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[11]
-
Lyse cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[13][14]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[2]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer to a final 1x concentration.
-
Denature samples by heating at 95-100°C for 5-10 minutes.[15]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody specific to the POI and a primary antibody for a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the POI band intensity to the corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle control and plot the results against the log of the conjugate concentration to determine DC50 and Dmax values.[12]
-
Protocol 2: High-Throughput Screening by In-Cell ELISA
In-Cell ELISA (ICE) is a high-throughput immunocytochemistry technique used to quantify protein levels directly in cultured cells, making it ideal for screening and dose-response studies.
Caption: Experimental workflow for In-Cell ELISA.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells at an optimal density (e.g., 25,000-50,000 cells/well) in a 96-well microplate.
-
Allow cells to adhere overnight.
-
Treat cells with serial dilutions of Conjugate 113 as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Fix the cells by adding an equal volume of 8% paraformaldehyde solution directly to the culture medium (for a final concentration of 4%) and incubate for 20 minutes at room temperature.[16]
-
Wash the wells three times with PBS.
-
Permeabilize the cells by adding 1X Permeabilization Buffer (e.g., PBS with 0.1% Triton X-100) and incubating for 20-30 minutes.
-
-
Immunostaining:
-
Block non-specific binding by adding a blocking solution (e.g., 5% BSA in PBS) and incubating for 1-2 hours.
-
Wash the wells, then add the primary antibody against the POI diluted in an appropriate incubation buffer. Incubate overnight at 4°C.
-
Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the HRP-conjugated secondary antibody and incubate for 1-2 hours at room temperature.[17]
-
Wash the wells thoroughly to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Add a colorimetric substrate (e.g., TMB) and incubate until sufficient color develops.[17]
-
Stop the reaction with a stop solution (e.g., 2 N H2SO4).
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[17]
-
Correct the raw signal by subtracting the background (wells without primary antibody).
-
(Optional) Normalize the signal to cell number using a stain like Janus Green.
-
Calculate the percentage of protein remaining and determine DC50 and Dmax.
-
Protocol 3: Target Engagement by NanoBRET™ Assay
Confirming that the conjugate engages its intended E3 ligase (e.g., CRBN or VHL) and/or the POI inside living cells is crucial. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for this purpose.[18][19]
Caption: Workflow for NanoBRET™ target engagement assay.
Methodology:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid expressing the E3 ligase (e.g., VHL) or the POI as a fusion with NanoLuc® luciferase (the BRET donor).[20]
-
Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.
-
-
Assay Execution (Live-Cell):
-
Prepare a solution containing the specific fluorescent tracer (the BRET acceptor) that binds to the NanoLuc® fusion protein.
-
Add the tracer to the cells.
-
Immediately add serial dilutions of Conjugate 113 (or a known binder as a positive control).
-
Add the Nano-Glo® live-cell substrate.
-
Incubate for a specified time (e.g., 2 hours) at 37°C.[20]
-
-
Signal Detection:
-
Read the plate on a luminometer equipped with two filters to separately measure the donor emission (~460 nm) and the acceptor emission (~610 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal for each well.
-
Normalize the data to the vehicle control.
-
Plot the BRET ratio against the log of the conjugate concentration. A decrease in the BRET signal indicates competitive displacement of the tracer by Conjugate 113, confirming target engagement.[19]
-
The resulting curve can be used to calculate an IC50 value, representing the concentration of the conjugate that displaces 50% of the tracer.
-
Protocol 4: Cell Viability Assay
Assessing the downstream functional consequences of POI degradation is essential. Cell viability assays measure the overall health of a cell population after treatment and can indicate the therapeutic potential of the conjugate.[21]
Caption: Workflow for a typical cell viability assay (e.g., CTG, CCK-8).
Methodology (using CellTiter-Glo® as an example):
-
Cell Culture and Treatment:
-
Seed cells in a 96-well white, clear-bottom plate at a low density to allow for proliferation.
-
Treat with serial dilutions of Conjugate 113 and incubate for a period relevant to the cell doubling time (e.g., 72 hours).[22]
-
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[23]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2-5 minutes to induce cell lysis.[23]
-
Incubate the plate at room temperature for 10-30 minutes to stabilize the luminescent signal.
-
-
Signal Detection and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the logarithm of the conjugate concentration to determine the IC50 value.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lifesensors.com [lifesensors.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. Highly sensitive ELISA-based assay for quantifying protein levels in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selvita.com [selvita.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. benchchem.com [benchchem.com]
- 23. promega.com [promega.com]
Optimizing PROTAC Performance: A Guide to Linker Design Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2][3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the POI and the E3 ligase.[1][5][6]
While the user's request specified "Conjugate 113-based PROTACs," a thorough search of the scientific literature and commercial databases did not yield specific information on a widely recognized PROTAC or PROTAC precursor known as "Conjugate 113." One commercially available product, "E3 Ligase Ligand-linker Conjugate 113," is a building block for PROTAC synthesis rather than a defined PROTAC that has undergone optimization studies.[7][8] Therefore, this document provides a comprehensive overview of general linker optimization strategies applicable to the development of novel PROTACs.
Core Principles of PROTAC Linker Optimization
The rational design of a PROTAC linker is a multifactorial process that requires careful consideration of its length, composition, and the points of attachment to the two ligands.[2][3][4] The primary goal is to facilitate the formation of a stable and productive ternary complex that orients the POI for efficient ubiquitination by the recruited E3 ligase.
Linker Length
The length of the linker is a crucial parameter that must be empirically optimized for each POI-E3 ligase pair.[3][5]
-
Too short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[3]
-
Too long: An excessively long linker may result in an unstable or unproductive ternary complex where the two proteins are not brought into close enough proximity for efficient ubiquitin transfer.[3]
Systematic variation of linker length, often by adding or removing polyethylene (B3416737) glycol (PEG) units or alkyl chains, is a common strategy to identify the optimal length for a given PROTAC series.[1]
Linker Composition
The chemical nature of the linker significantly impacts the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[2][3][4]
-
Alkyl and Polyethylene Glycol (PEG) Linkers: These are the most common types of linkers due to their synthetic tractability.[1][9][10] PEG linkers can improve solubility and offer a convenient way to modulate linker length.[3] However, long alkyl chains can increase hydrophobicity, potentially leading to poor solubility and non-specific binding.[11]
-
Rigid Linkers: Incorporating rigid moieties like piperazine, piperidine, or alkynes can constrain the conformational flexibility of the PROTAC.[1][11] This can lead to a more defined ternary complex geometry, potentially improving potency and selectivity.[12]
-
"Clickable" Linkers: The use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, allows for the rapid and efficient synthesis of PROTAC libraries with diverse linkers.[1][] This high-throughput approach can accelerate the identification of optimized linkers.[]
Attachment Points
The points at which the linker is connected to the POI and E3 ligase ligands are also critical.[3][14] The exit vector of the linker from the ligand-binding pocket can significantly influence the relative orientation of the recruited proteins and the stability of the ternary complex.[5][14] The choice of attachment points is typically guided by identifying solvent-exposed regions on the parent ligands that can be modified without significantly impairing their binding affinity for their respective proteins.[3]
Quantitative Analysis of Linker Modifications
The following tables summarize published data for the well-characterized BRD4-targeting PROTACs, illustrating the impact of linker modifications on degradation potency.
| PROTAC | E3 Ligase Ligand | Linker Composition and Length | BRD4 DC50 (nM) | Reference |
| MZ1 | VHL | PEG-based | ~25 | [1] |
| ARV-825 | CRBN | PEG and alkyl | <1 | [1] |
| dBET1 | CRBN | PEG and alkyl | ~4 | [1] |
| QCA570 | CRBN | Ethynyl-containing (rigid) | ~0.008 (in MOLM13 cells) | [1] |
DC50 is the concentration of the PROTAC required to degrade 50% of the target protein.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays.[5] Below are detailed protocols for key experiments.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[5]
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the extent of protein degradation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique to measure the binding affinities of the PROTAC to its target protein and the E3 ligase, as well as to assess the formation and stability of the ternary complex.[5]
Protocol:
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[5]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.[5]
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[5] The resulting binding signal will be greater than the sum of the individual binary interactions if a ternary complex is formed.
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for Linker Optimization
Caption: A rational workflow for PROTAC linker selection and optimization.
Simplified BRD4 Signaling Pathway
Caption: Simplified signaling pathway involving BRD4, a common PROTAC target.
Conclusion
The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for developing successful protein degraders.[5] By systematically evaluating linker composition, length, and attachment points using a combination of biophysical and cellular assays, researchers can optimize PROTAC performance. While the "trial and error" aspect of linker design remains significant, the growing body of literature and the development of computational tools are paving the way for more rational and efficient PROTAC development.[1][6]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Linker Design and Optimization protocol v1 [protocols.io]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed PROTAC Synthesis with E3 Ligase Ligand-linker Conjugate 113
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering issues during the synthesis of Proteolysis Targeting Chimeras (PROTACs) when using pre-formed E3 Ligase Ligand-linker conjugates. The content is tailored for researchers, chemists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My coupling reaction between E3 Ligase Ligand-linker Conjugate 113 and my target protein ligand (warhead) shows no product formation. What are the common causes?
A: Failure to form the final PROTAC product is a common issue, often stemming from the coupling reaction itself. Here are the primary areas to investigate:
-
Incorrect Coupling Reagents or Conditions: The choice of coupling agent is critical and depends on the reactive functional groups on your warhead and the linker of Conjugate 113. For a standard amide bond formation (e.g., coupling a carboxylic acid with an amine), ensure your reagents are fresh and appropriate for the substrates.
-
Reactivity of Starting Materials: Confirm the integrity of both your warhead and the E3 Ligase Ligand-linker Conjugate. The reactive group on the linker may have degraded during storage.
-
Stoichiometry: Incorrect molar ratios of the reactants can lead to failed or incomplete reactions. A slight excess of one reactant (often the less complex or more accessible one) is sometimes used to drive the reaction to completion.
-
Solvent and Temperature: The reaction may be highly sensitive to the choice of solvent and temperature. The solvent must be anhydrous and capable of dissolving all reactants. Some complex coupling reactions require precise temperature control.
-
Steric Hindrance: The attachment point on your warhead or the nature of the linker on Conjugate 113 might create significant steric hindrance, preventing the coupling reaction from occurring efficiently.[1]
Q2: I'm observing a very low yield of my desired PROTAC. How can I optimize the synthesis?
A: Low synthetic yield is a significant challenge in PROTAC development due to their complex structures.[2][3] Consider the following optimization strategies:
-
Systematic Reaction Condition Screening: Optimize parameters such as temperature, reaction time, and reagent concentration. A design of experiments (DoE) approach can be efficient.
-
Alternative Coupling Chemistries: If a standard amide coupling fails, consider other robust conjugation methods like "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) if your warhead and linker are functionalized accordingly.
-
Order of Synthesis: In some cases, synthesizing the PROTAC by first attaching the linker to the warhead and then coupling it to the E3 ligase ligand may be more efficient than the reverse.
-
Purification Method: Significant product loss can occur during purification. Optimize your purification technique (e.g., flash chromatography, preparative HPLC) to improve recovery.
Q3: My final product is impure, and I'm having trouble with purification. What are the recommended strategies?
A: PROTACs are often large molecules with poor solubility, making purification challenging.[2]
-
Analytical Characterization First: Before attempting large-scale purification, analyze the crude reaction mixture using LC-MS to identify the major products and byproducts. This helps in designing an effective purification strategy.[4][5]
-
Chromatography Optimization:
-
Flash Chromatography: Screen different solvent systems (normal and reverse phase) to achieve good separation.
-
Preparative HPLC: This is often the most effective method for obtaining highly pure PROTACs. Method development is crucial; experiment with different columns, mobile phases, and gradients.
-
-
Address Solubility Issues: Poor solubility can hinder purification. Try dissolving the crude product in a strong solvent like DMSO or DMF and then diluting it with the mobile phase before injection onto a chromatography column.
Q4: How do I confirm that I have successfully synthesized the correct PROTAC and that it is stable?
A: Thorough analytical characterization is essential.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical to confirm the molecular weight of the final PROTAC. Be aware that PROTACs can be prone to in-source fragmentation, so optimizing MS parameters is important.[5][6]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are necessary to confirm the chemical structure of the PROTAC and ensure the linker has been successfully conjugated to the warhead.
-
Purity Analysis: Use analytical HPLC with a UV detector or LC-MS to determine the purity of the final compound.
-
Stability Assessment: Some PROTACs can be unstable in certain matrices or solvents.[4] Assess the stability of your final compound in the intended experimental buffers or media by incubating it over time and analyzing for degradation products via LC-MS.
Data Presentation
Table 1: Example Optimization of a HATU-Mediated Amide Coupling Reaction
This table illustrates how systematic changes in reaction parameters can affect the yield and purity of a final PROTAC product when coupling an amine-functionalized warhead to a carboxylic acid-terminated E3 Ligase Ligand-linker Conjugate.
| Entry | Equivalents of Warhead-NH₂ | Equivalents of HATU | Equivalents of Base (DIPEA) | Temperature (°C) | Time (h) | Crude Purity by LC-MS (%) | Isolated Yield (%) |
| 1 | 1.0 | 1.1 | 2.0 | 25 (RT) | 12 | 35 | 20 |
| 2 | 1.2 | 1.1 | 2.0 | 25 (RT) | 12 | 55 | 40 |
| 3 | 1.2 | 1.5 | 3.0 | 25 (RT) | 12 | 70 | 62 |
| 4 | 1.2 | 1.5 | 3.0 | 0 -> 25 | 16 | 85 | 75 |
| 5 | 1.2 | 1.5 | 3.0 | 40 | 4 | 75 (with side products) | 58 |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a general method for conjugating a warhead containing a primary or secondary amine to an E3 Ligase Ligand-linker Conjugate with a terminal carboxylic acid.
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
-
Dissolution: In a round-bottom flask, dissolve the E3 Ligase Ligand-linker Conjugate (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add the coupling agent HATU (1.5 eq.) and a non-nucleophilic base such as DIPEA (3.0 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of Warhead: Add the amine-containing warhead (1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every 2 hours). The reaction is typically complete within 4-16 hours.
-
Work-up: Once the reaction is complete, quench it by adding water or saturated ammonium (B1175870) chloride solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC to obtain the final PROTAC.
Protocol 2: Reaction Monitoring by LC-MS
-
Sample Preparation: At a given time point, carefully take a small aliquot (approx. 5-10 µL) from the reaction mixture using a syringe.
-
Dilution: Dilute the aliquot in a suitable solvent (e.g., acetonitrile (B52724) or methanol) in a microcentrifuge tube or HPLC vial to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the diluted sample into the LC-MS system.
-
Data Interpretation: Analyze the resulting chromatogram and mass spectrum. Look for the disappearance of the starting material peaks and the appearance of a new peak corresponding to the expected mass of the final PROTAC product. This provides a real-time assessment of whether the reaction is proceeding as expected.
Visualizations
Caption: A typical workflow for PROTAC synthesis.
Caption: Decision tree for troubleshooting failed PROTAC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. acs.org [acs.org]
- 3. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 4. Overcoming Challenges of PROTAC Bioanalysis to Unleash the Potential - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
"improving the solubility of PROTACs containing Conjugate 113"
Disclaimer: Information regarding a specific "Conjugate 113" is not publicly available. This guide provides comprehensive strategies and troubleshooting for improving the solubility of PROTACs in general, which is a common challenge for this class of molecules. The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals working with poorly soluble PROTACs.
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality, but their development is often hampered by poor physicochemical properties, particularly low aqueous solubility.[1][2][3][4] Their high molecular weight and complex structures frequently place them in the "beyond Rule of 5" (bRo5) chemical space, leading to challenges in formulation, oral bioavailability, and interpretation of biological data.[2][4] This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to address these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why do PROTACs often have poor solubility?
PROTACs' unique tripartite structure—consisting of a ligand for a target protein, a ligand for an E3 ligase, and a chemical linker—results in large, complex molecules often exceeding a molecular weight of 700 Da.[2] This inherent size, coupled with significant lipophilicity and a large hydrophobic surface area, contributes to their low solubility in aqueous solutions.[2][4] Furthermore, the flexible nature of many linkers can make crystallization difficult, leading to the use of amorphous forms that can also be poorly soluble.[5][6]
Q2: What are the downstream consequences of poor PROTAC solubility in experiments?
Poor solubility can significantly impact the accuracy and reproducibility of experimental results.[2] Common issues include:
-
Precipitation in Assays: The PROTAC may precipitate in aqueous buffers used for cell culture or biochemical assays, leading to an underestimation of its potency (e.g., DC50, IC50).[2]
-
Inaccurate Concentration Determination: Undissolved compounds can lead to errors in quantifying the actual concentration in stock solutions and experimental wells.[2]
-
Low Bioavailability: In both cellular and in vivo studies, poor solubility limits the amount of PROTAC that can cross cell membranes to reach its intracellular target, thereby reducing its efficacy.[2]
-
Irreproducible Data: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[2]
Q3: What are the main approaches to improve the solubility of a PROTAC?
There are two primary avenues for enhancing PROTAC solubility:
-
Chemical Modification: This involves altering the molecular structure of the PROTAC itself, most commonly by modifying the linker.[4]
-
Formulation Strategies: This approach focuses on the delivery of the existing PROTAC molecule by using enabling formulations to improve its dissolution and solubility in aqueous environments.[1][5][6]
Troubleshooting Guide: Strategies for Solubility Enhancement
Section 1: Chemical Modifications
Modifying the PROTAC structure, particularly the linker, is a key strategy for improving its intrinsic solubility.
1.1. Incorporating Polar Functional Groups in the Linker
The chemical composition of the linker significantly influences the drug-like properties of the PROTAC.[7] By incorporating polar functional groups, the overall polarity of the molecule can be increased, leading to better aqueous solubility.
-
Recommended Moieties:
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility of PROTACs due to the polarity of the ethylene (B1197577) glycol units and their capacity for hydrogen bonding.[7][8][9]
-
Amides and Ethers: These groups can also increase polarity.[7]
-
Cycloalkanes (e.g., piperazine, piperidine): These structures can enhance water solubility and metabolic stability.[8]
-
Basic Nitrogen in Aromatic Rings or Alkyl Linkers: The introduction of basic nitrogen has been shown to be effective in improving solubility.[10]
-
1.2. Optimizing Linker Length and Rigidity
The length and flexibility of the linker are critical parameters that must be empirically optimized.[7] While flexible linkers are common, rigid linkers can sometimes pre-organize the molecule into an active conformation that favors the formation of the ternary complex and can also influence solubility.[8]
-
Rigid Linkers:
-
Triazoles: These are metabolically stable and can be synthesized via click chemistry, allowing for systematic modifications to tune physicochemical properties.[8][11] The position of the triazole within the linker can significantly impact lipophilicity and aqueous solubility.[11]
-
Fused Heterocycles: These structures can introduce directional rigidity and may also affect solubility and lipophilicity.[8]
-
Section 2: Formulation Strategies
For PROTACs with persistent solubility issues, advanced formulation strategies can be employed to enhance their dissolution and bioavailability.
2.1. Use of Co-solvents
For in vitro experiments, the use of co-solvents can be a straightforward way to maintain PROTAC solubility.
-
Common Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing high-concentration stock solutions.[12] For working solutions, it is crucial to minimize the final DMSO concentration (ideally below 0.1%) to avoid cellular toxicity.[12]
-
Formulation Example: A mixture of DMSO, PEG300, and Tween-80 can significantly improve the solubility of challenging compounds.[12]
2.2. Amorphous Solid Dispersions (ASDs)
ASDs are an effective strategy for improving the bioavailability of poorly soluble drugs by maintaining the compound in a higher-energy, more soluble amorphous state.[5][6][12]
-
Concept: The PROTAC is dispersed within a polymer matrix, which prevents its crystallization.[12]
-
Common Polymers: Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) and Eudragit are commonly used polymers for creating ASDs with PROTACs.[1][5][6]
-
Performance: ASDs of some PROTACs have shown up to a 2-fold increase in drug supersaturation compared to the pure amorphous compound.[5][6]
2.3. Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium.[1] This can enhance the solubility and absorption of lipophilic drugs.[1]
2.4. Cyclodextrin Inclusion Complexes
Cyclodextrins can be used to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility and dissolution rate.
-
Example: A study on a PROTAC designated LC001 showed that forming a ternary complex with sulfobutyl ether-β-cyclodextrin (SBE-β-CD) and the polymer TPGS significantly improved its dissolution.[13]
Quantitative Data Summary
The following tables summarize quantitative data on the impact of different strategies on PROTAC solubility.
Table 1: Impact of Formulation Strategies on PROTAC Solubility
| PROTAC | Formulation Strategy | Polymer/Excipient | Solubility/Dissolution Enhancement | Reference |
| AZ1 (Cereblon-recruiting) | Amorphous Solid Dispersion (ASD) | HPMCAS | Up to 2-fold increase in drug supersaturation | [5][6] |
| ARCC-4 (AR PROTAC) | Amorphous Solid Dispersion (ASD) | HPMCAS, Eudragit® L 100-55 | Significantly boosted aqueous solubility | [1] |
| LC001 | Ternary Cyclodextrin Complex | SBE-β-CD and TPGS | ~430-fold increase in solubility with 100 mmol/L SBE-β-CD | [13] |
Table 2: Physicochemical Properties and Solubility Classification
| Parameter | Threshold for Higher Solubility | Description | Reference |
| BRlogD | < 2.58 | A lower value of this chromatographic lipophilicity descriptor correlates with higher solubility. | [14][15] |
| TPSA (Topological Polar Surface Area) | > 289.31 Ų | A higher TPSA value is indicative of greater polarity and is associated with higher solubility. | [15] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay is used to determine the concentration at which a compound precipitates from an aqueous buffer when diluted from a DMSO stock.[2]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate using DMSO.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well plate pre-filled with the desired aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%).
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).
-
Measurement: Measure the turbidity or absorbance of each well using a plate reader.
-
Data Analysis: The kinetic solubility limit is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.[2]
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Solution Preparation: Dissolve the PROTAC and the chosen polymer (e.g., HPMCAS) in a common volatile solvent.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under a high vacuum to remove any residual solvent.
-
Collection: Scrape the resulting solid dispersion from the flask for characterization and dissolution testing.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. precisepeg.com [precisepeg.com]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Off-target Effects with E3 Ligase Ligand-linker Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating off-target effects when using E3 ligase ligand-linker conjugates in Proteolysis Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are E3 ligase ligand-linker conjugates and how are they used in PROTACs?
A1: E3 ligase ligand-linker conjugates are essential components of PROTACs. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[][2][3] The E3 ligase ligand-linker conjugate is a pre-formed molecule containing the E3 ligase ligand and the linker, which can then be attached to a specific POI ligand to create a functional PROTAC.[][4] This modular approach accelerates the discovery and synthesis of new PROTACs.[]
Q2: What are the common causes of off-target effects in PROTAC experiments?
A2: Off-target effects in PROTAC experiments can arise from several factors:
-
Unintended degradation of other proteins: The ligand for the target protein or the E3 ligase may have an affinity for other proteins, leading to their degradation. For instance, some pomalidomide-based PROTACs have been observed to degrade zinc-finger (ZF) proteins.[5][6]
-
Perturbation of signaling pathways: The degradation of the target protein can have downstream effects on interconnected signaling pathways. Additionally, the degradation of off-target proteins can activate or inhibit other cellular pathways.[5]
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which can lead to off-target pharmacology instead of the desired ternary complex formation and subsequent degradation.[5]
-
Linker properties: The length, composition, and attachment points of the linker can influence the formation and stability of the ternary complex, potentially leading to the recruitment and degradation of unintended proteins.[7][8][9]
Q3: How can I improve the selectivity of my PROTAC to minimize off-target effects?
A3: Several strategies can be employed to enhance PROTAC selectivity:
-
Optimize the Target-Binding Ligand: Utilize a more selective binder for your protein of interest to reduce the chances of engaging with other proteins.[7]
-
Modify the Linker: Systematically altering the linker's length, rigidity, and chemical composition can significantly impact the geometry of the ternary complex, thereby improving selectivity for the intended target.[7][9][10][11]
-
Change the E3 Ligase: Different E3 ligases have distinct endogenous substrates and expression patterns across cell lines.[10] Switching the E3 ligase recruited by your PROTAC can alter the degradation profile and reduce off-target effects.[7][10]
-
Optimize PROTAC Concentration: It is crucial to determine the optimal concentration range for your PROTAC to avoid the "hook effect" which can occur at high concentrations.[5]
Troubleshooting Guide
This guide addresses common issues encountered during PROTAC experiments aimed at targeted protein degradation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Off-Target Protein Degradation | 1. Non-selective target protein ligand.2. E3 ligase ligand has known off-targets (e.g., pomalidomide (B1683931) and zinc-finger proteins).[5][6]3. Inappropriate linker length or composition.[7][9] | 1. Use a more specific ligand for your protein of interest.2. If using a pomalidomide-based conjugate, consider modifications at the C5 position of the phthalimide (B116566) ring to reduce zinc-finger protein degradation.[6]3. Synthesize and test a library of PROTACs with varying linker lengths and compositions to identify the most selective construct.[7][10] |
| Inconsistent Degradation Results | 1. Variability in cell culture conditions (e.g., cell passage number, confluency).[7]2. Instability of the PROTAC compound in the cell culture medium.[7] | 1. Standardize cell culture procedures, including using cells within a defined passage number range and consistent seeding densities.[7]2. Evaluate the stability of your PROTAC in the experimental media over the time course of the experiment.[7] |
| No Target Degradation Observed | 1. Poor cell permeability of the PROTAC.[7]2. Formation of a non-productive ternary complex (no ubiquitination).[7]3. Insufficient engagement of the PROTAC with the target protein or E3 ligase in the cellular environment. | 1. Modify the PROTAC to improve its physicochemical properties, such as reducing polarity or employing prodrug strategies.[7]2. Conduct an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, a redesign of the linker may be necessary to achieve a productive ternary complex geometry.[7]3. Perform target engagement assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm binding to both the target and the E3 ligase within the cell.[7] |
| Cell Toxicity Observed | 1. Off-target effects of the PROTAC.2. High concentration of the PROTAC or the solvent (e.g., DMSO).[5] | 1. Investigate potential off-targets using global proteomics.2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. Lower the PROTAC concentration and ensure the solvent concentration is not toxic to the cells.[5] |
Experimental Protocols & Visualizations
General PROTAC Mechanism
The following diagram illustrates the catalytic cycle of a PROTAC, leading to the ubiquitination and subsequent degradation of a target protein.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Troubleshooting Workflow for Off-Target Effects
This workflow provides a systematic approach to identifying and mitigating off-target effects.
Caption: A logical workflow for troubleshooting PROTAC off-target effects.
Protocol: Western Blotting for Protein Degradation Validation
This protocol outlines the general steps for validating the degradation of a target protein using Western blotting.
Objective: To quantify the reduction in the level of a target protein following treatment with a PROTAC.
Materials:
-
Cells expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells at a consistent density and allow them to adhere overnight.
-
Treat cells with serial dilutions of the PROTAC. Include a vehicle control (e.g., DMSO) and potentially a negative control PROTAC (e.g., an inactive epimer).[5]
-
Incubate for the desired time period (e.g., 4, 8, 16, 24 hours) to assess time-dependent degradation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the loading control band for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved).
-
References
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]
"addressing poor degradation efficiency with Conjugate 113-based PROTACs"
Technical Support Center: Conjugate 113-Based PROTACs
Welcome to the technical support center for Conjugate 113-based PROTACs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to degradation efficiency during their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when observing poor or inconsistent degradation of your target protein with Conjugate 113-based PROTACs.
Q1: I am not observing any degradation of my target protein after treatment with Conjugate 113. What are the first steps I should take?
A1: When encountering a lack of degradation, a systematic evaluation of the entire PROTAC mechanism of action is recommended.[1] Start by confirming the fundamental parameters of your experimental system before investigating more complex interactions.
-
Step 1: Verify Compound Integrity and Cellular Uptake. Ensure your Conjugate 113 stock solution is prepared correctly and has not degraded. Due to their high molecular weight, PROTACs can have poor cell permeability.[2][3] Consider a cellular thermal shift assay (CETSA) to confirm the compound is entering the cell and engaging the target protein.[1][4]
-
Step 2: Confirm E3 Ligase Expression. The efficacy of Conjugate 113 is dependent on the presence of its corresponding E3 ligase (e.g., Cereblon or VHL) in your chosen cell line.[3] Verify the expression of the required E3 ligase using Western blotting or qPCR.
-
Step 3: Check Proteasome Activity. PROTACs rely on a functional ubiquitin-proteasome system (UPS).[5] To confirm the UPS is active in your cells, co-treat a control group with a known proteasome inhibitor (e.g., MG132). This should "rescue" the degradation of other short-lived proteins and confirm the pathway is functional.[6]
Q2: My degradation efficiency is decreasing at higher concentrations of Conjugate 113. What is happening?
A2: This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[3][7][8] It occurs when excessive PROTAC concentrations favor the formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) over the productive ternary complex (Target-PROTAC-E3 Ligase) that is required for ubiquitination and degradation.[8][9]
-
Solution: Perform a Detailed Dose-Response Analysis. To mitigate the hook effect, you must identify the optimal concentration range. Test a broad range of Conjugate 113 concentrations, including very low (picomolar to nanomolar) and high (micromolar) ranges, to generate a full dose-response curve.[3][4] This will allow you to determine the optimal concentration for maximal degradation (Dmax) and the point at which the hook effect begins.[3]
Q3: I have confirmed target engagement and E3 ligase expression, but degradation is still weak. How can I investigate the ternary complex formation?
A3: The stability and formation efficiency of the ternary complex are critical for successful degradation.[] Weak or unstable complexes can lead to poor ubiquitination.
-
Recommended Experiment: Co-Immunoprecipitation (Co-IP). A Co-IP experiment can be used to pull down the target protein or the E3 ligase and blot for the other two components to confirm that the Target-PROTAC-E3 Ligase complex is forming within the cell.[1][4]
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can provide quantitative data on the kinetics and thermodynamics of ternary complex formation in a purified system.[11] These assays can help determine if there is positive or negative cooperativity in complex formation.[][11]
Q4: How do I confirm that the observed protein loss is due to proteasomal degradation?
A4: It is crucial to demonstrate that the reduction in your target protein is dependent on the ubiquitin-proteasome system and not due to other effects like transcriptional downregulation or off-target toxicity.
-
Recommended Experiment: Proteasome Inhibitor Rescue. Pre-treat your cells with a proteasome inhibitor (e.g., MG132, bortezomib, or epoxomicin) for 1-2 hours before adding Conjugate 113.[6][12] If Conjugate 113 works as intended, the proteasome inhibitor should prevent the degradation of the target protein, leading to its "rescue." This confirms a proteasome-dependent mechanism.[6]
-
Recommended Experiment: In-Cell Ubiquitination Assay. To directly show that your target is being ubiquitinated, you can perform an immunoprecipitation for the target protein from cells treated with Conjugate 113 and a proteasome inhibitor, followed by a Western blot for ubiquitin. An increase in a high-molecular-weight ubiquitin smear for your target protein confirms it is being marked for degradation.[1][13]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a PROTAC like Conjugate 113?
A1: A PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule with three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2-E3 complex to the POI. This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome.[14][15] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[16]
Q2: How do I determine the key degradation parameters DC50 and Dmax?
A2: The DC50 (concentration for 50% of maximal degradation) and Dmax (maximal degradation) are determined by performing a dose-response experiment.[17] You treat cells with a serial dilution of Conjugate 113 for a fixed period (e.g., 24 hours).[13] The remaining levels of the target protein are then quantified, typically by Western blot. The data are normalized to a vehicle control and plotted against the log of the PROTAC concentration to calculate the DC50 and Dmax values.[13][18]
Q3: Can the linker length and composition of Conjugate 113 affect its efficiency?
A3: Absolutely. The linker is a critical component that influences the formation and stability of the ternary complex.[9] Its length, rigidity, and attachment points can impact the spatial orientation of the target and the E3 ligase, which is crucial for effective ubiquitination.[2] Optimizing the linker is a key strategy for improving a PROTAC's degradation efficiency, cellular permeability, and overall pharmacokinetic properties.[2]
Q4: What are some common reasons for off-target effects or cellular toxicity with PROTACs?
A4: Toxicity can arise from several factors:
-
On-Target Toxicity: The degradation of the intended target protein itself may be toxic to the cells, especially if the protein is essential.[13]
-
Off-Target Degradation: The PROTAC may induce the degradation of other proteins that have some affinity for the target-binding ligand.[13] A proteomics analysis can help identify unintended targets.
-
E3 Ligase Neosubstrate Degradation: The PROTAC, in complex with the E3 ligase, can sometimes recruit and degrade natural substrates of that E3 ligase, which may lead to unintended consequences.[6]
-
Compound Properties: Poor solubility at high concentrations can cause compound precipitation and non-specific toxicity.[13]
Quantitative Data Summary
The following tables provide hypothetical but representative data for a Conjugate 113-based PROTAC targeting Protein X, which recruits the Cereblon (CRBN) E3 ligase.
Table 1: Degradation Efficiency of Conjugate 113 in Different Cell Lines
| Cell Line | Target Protein X Expression | CRBN Expression | DC50 (nM) | Dmax (%) |
| Cell Line A | High | High | 15 | 92 |
| Cell Line B | High | Low | > 1000 | < 10 |
| Cell Line C | Low | High | 45 | 85 |
This table illustrates the dependency of PROTAC efficacy on the expression levels of both the target protein and the recruited E3 ligase.
Table 2: Effect of Concentration on Degradation (Hook Effect)
| Conjugate 113 Conc. (nM) | Target Protein Remaining (%) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 40 |
| 100 | 8 |
| 1000 | 35 |
| 10000 | 70 |
This table demonstrates a typical hook effect, where maximal degradation is observed at 100 nM, with reduced efficacy at higher concentrations.[3]
Key Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation and DC50/Dmax Determination
This protocol describes the quantification of target protein levels following treatment with Conjugate 113.[19]
-
Cell Seeding: Plate cells at a density that ensures they are in a logarithmic growth phase and will not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation & Treatment: Prepare a serial dilution of Conjugate 113 in complete cell culture medium. A recommended range is 0.1 nM to 10 µM to capture the full dose-response curve.[3] Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time, typically 18-24 hours.[3]
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[19]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Then, wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19] Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of Conjugate 113 concentration to determine DC50 and Dmax.[19]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol aims to confirm the interaction between the target protein and the E3 ligase in the presence of Conjugate 113.[1]
-
Cell Treatment: Treat cells with Conjugate 113 at its optimal degradation concentration (and a vehicle control) for a short duration (e.g., 1-4 hours) to capture the complex before degradation occurs.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) with protease inhibitors to preserve protein-protein interactions.[1]
-
Immunoprecipitation: Incubate the cleared cell lysate with an antibody against the target protein (or the E3 ligase) overnight at 4°C.
-
Pull-down: Add Protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads and analyze the eluate by Western blot. Probe separate blots for the target protein, the E3 ligase, and relevant subunits to confirm the presence of the ternary complex.
Diagrams and Workflows
Caption: Mechanism of action for Conjugate 113-mediated protein degradation.
Caption: A logical workflow for troubleshooting poor PROTAC efficiency.
Caption: The "Hook Effect": Optimal vs. excessive PROTAC concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. marinbio.com [marinbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 15. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. escholarship.org [escholarship.org]
- 18. promega.com [promega.com]
- 19. benchchem.com [benchchem.com]
"strategies to reduce cellular toxicity of E3 Ligase Ligand-linker Conjugate 113"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E3 Ligase Ligand-linker Conjugate 113. The information is designed to help you anticipate and resolve potential issues related to cellular toxicity during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a component of a Proteolysis Targeting Chimera (PROTAC). A PROTAC is a heterobifunctional molecule designed to selectively eliminate a target protein.[1] It consists of three parts: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[2]
Q2: What are the potential sources of cellular toxicity associated with this compound?
Cellular toxicity can arise from several factors:
-
On-target toxicity: The degradation of the intended target protein may lead to cell death or other toxic effects in cells where the protein is essential for survival.[1] This is particularly relevant in non-cancerous cells that also express the target protein.
-
Off-target toxicity: The conjugate may degrade proteins other than the intended target. This can occur if the ligands have an affinity for other proteins or if the ternary complex forms with unintended targets.[1][3]
-
Degradation-independent effects: The components of the conjugate (the E3 ligase ligand or the target protein ligand) may have their own pharmacological activities, including cytotoxicity, that are independent of protein degradation.[1][4]
-
Linker instability: An unstable linker can prematurely release the active components of the PROTAC in circulation, leading to systemic toxicity.[5][] The chemical properties of the linker can also contribute to aggregation and reduced solubility, which may cause off-target effects.[7]
Troubleshooting Guides
Issue 1: High Cellular Toxicity Observed at Low Concentrations
If you observe significant cellular toxicity even at low concentrations of the final PROTAC constructed with Conjugate 113, consider the following troubleshooting steps.
Table 1: Troubleshooting High Cellular Toxicity
| Potential Cause | Recommended Action | Expected Outcome |
| On-target toxicity in normal cells | 1. Cell Line Selection: Use a cell line that does not express the target protein (knockout or naturally negative) as a negative control. 2. Dose-Response Analysis: Perform a detailed dose-response curve to determine the lowest effective concentration that induces target degradation without excessive toxicity.[4] | If toxicity is absent in the negative control cell line, it suggests an on-target effect. A lower effective concentration may provide a better therapeutic window. |
| Off-target protein degradation | 1. Proteomics Analysis: Perform unbiased proteomics (e.g., mass spectrometry) to identify other proteins that are degraded upon treatment. 2. Inactive Control: Synthesize and test an inactive version of the PROTAC (e.g., with a stereoisomer of the E3 ligase ligand that doesn't bind) to see if toxicity is degradation-dependent.[1] | Identification of unintended degraded proteins confirms off-target effects. Lack of toxicity with the inactive control points towards a degradation-dependent off-target effect. |
| Inherent toxicity of components | 1. Component Toxicity Assays: Test the E3 ligase ligand and the target protein ligand separately for cytotoxic effects.[1] | This will determine if the observed toxicity is due to the individual components rather than the PROTAC mechanism. |
| Linker Instability | 1. Plasma Stability Assay: Assess the stability of the PROTAC in plasma over time using LC-MS.[4] 2. Linker Modification: Consider synthesizing PROTACs with more stable linkers, for example, by increasing steric hindrance.[5] | Increased stability in plasma can reduce systemic toxicity. More stable linkers should result in less premature payload release. |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC (and relevant controls) for 24, 48, or 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
dot
Caption: A workflow for troubleshooting high cellular toxicity.
Issue 2: Inconsistent Results Between Experiments
Variability in experimental results can be frustrating. The following guide addresses common causes of inconsistency.
Table 2: Troubleshooting Inconsistent Results
| Potential Cause | Recommended Action | Expected Outcome |
| "Hook Effect" | 1. Wider Concentration Range: Test a broad range of concentrations, including lower nanomolar ranges, to identify the optimal degradation window and observe the characteristic bell-shaped curve.[8][9] | A full dose-response curve will reveal if high concentrations are leading to the formation of unproductive binary complexes, thus explaining reduced efficacy. |
| Cell Culture Conditions | 1. Standardize Protocols: Ensure consistent cell passage number, seeding density, and incubation times. 2. Monitor Cell Health: Regularly check cells for signs of stress or contamination. | Consistent results across experiments. |
| Compound Stability | 1. Fresh Preparations: Prepare fresh stock solutions of the PROTAC regularly. 2. Stability in Media: Assess the stability of the PROTAC in your cell culture media over the course of the experiment using LC-MS.[4] | Reduced variability due to compound degradation. |
Experimental Protocol: Western Blot for Target Protein Degradation
-
Cell Treatment: Treat cells with the PROTAC at various concentrations and for different time points.
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[4]
dot
Caption: The mechanism of PROTAC-induced protein degradation.
Strategies to Reduce Cellular Toxicity
Proactively reducing cellular toxicity is a key aspect of developing a successful PROTAC. The following strategies, focusing on the linker, can be employed.
Table 3: Linker-Based Strategies to Mitigate Toxicity
| Strategy | Description | Expected Outcome |
| Optimize Linker Length and Composition | The length and chemical makeup of the linker influence the geometry of the ternary complex and the physicochemical properties of the PROTAC.[9][10] Hydrophilic linkers like PEG can improve solubility.[7][10] | Improved selectivity for the target protein, reduced off-target degradation, and better pharmacokinetic properties. |
| Enhance Linker Stability | An ideal linker should be stable in circulation to prevent premature release of the active components but allow for release within the target cell.[][11] Introducing steric hindrance can improve stability.[5] | Reduced systemic toxicity and an improved therapeutic index. |
| Incorporate Shielding Effects | Hydrophobic payloads can lead to aggregation. Linkers with shielding properties (e.g., based on dPEG) can mask this hydrophobicity.[7] | Increased solubility, reduced aggregation, and improved functionality. |
| PEGylation | The addition of polyethylene (B3416737) glycol (PEG) chains can enhance hydrophilicity, reduce non-specific binding, and extend circulation time.[12] | Reduced off-target accumulation and minimized unintended effects. |
dot
Caption: A decision-making workflow for linker modification.
References
- 1. benchchem.com [benchchem.com]
- 2. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 11. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 12. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
"refining purification protocols for Conjugate 113-containing PROTACs"
Disclaimer: The following guide provides generalized purification protocols and troubleshooting advice applicable to a broad range of Proteolysis-Targeting Chimeras (PROTACs). As "Conjugate 113" is a specific designation, the optimal parameters for its purification must be determined empirically. The principles and methods outlined below offer a robust starting point for developing and refining these specific protocols.
Frequently Asked Questions (FAQs)
Q1: What is a general purification strategy for a newly synthesized PROTAC?
A1: A common and effective strategy involves a two-step process. First, use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for the primary purification of the crude reaction mixture. This method separates the PROTAC from most organic impurities and unreacted starting materials based on hydrophobicity. Following RP-HPLC, a Size-Exclusion Chromatography (SEC) step can be employed as a polishing step to remove any aggregates that may have formed and to perform a buffer exchange into a suitable solvent for storage or downstream assays.
Q2: My PROTAC has poor aqueous solubility. How does this impact purification?
A2: Poor aqueous solubility is a common challenge with PROTACs due to their often high molecular weight and lipophilicity.[1] During RP-HPLC, this may require using a higher percentage of organic solvent in the mobile phase. It can also lead to precipitation on the column or in the collection tubes. To mitigate this, ensure your PROTAC is fully dissolved in a suitable solvent (like DMSO or DMF) before injection and consider adding organic modifiers to your aqueous mobile phase. For subsequent steps, you may need to keep the purified PROTAC in a solvent mixture with a higher percentage of organic content.
Q3: How can I confirm the purity and identity of my final PROTAC product?
A3: Purity is typically assessed by analytical RP-HPLC, showing a single major peak. Identity and mass confirmation are crucial and should be performed using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure.
Q4: What are common impurities found after PROTAC synthesis?
A4: Common impurities include unreacted starting materials (the warhead, linker, and E3 ligase ligand), coupling reagents, and byproducts from side reactions. For instance, if using click chemistry for the final conjugation, you might have residual azide (B81097) or alkyne-functionalized precursors. Incomplete deprotection steps can also lead to impurities. These are typically removed during RP-HPLC purification.
Purification Troubleshooting Guides
Problem 1: Low Recovery After RP-HPLC Purification
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | The PROTAC may be precipitating on the column or during solvent evaporation. Ensure the PROTAC is fully dissolved before injection. Try different injection solvents (e.g., DMSO, DMF). After purification, collect fractions into vials containing a small amount of a good solvent for your compound. |
| Irreversible Binding | The PROTAC may be binding irreversibly to the stationary phase. Try a column with a different stationary phase (e.g., C8 instead of C18) or use a stronger organic solvent in your mobile phase (e.g., acetonitrile (B52724) with isopropanol). |
| Compound Instability | The PROTAC may be degrading under the acidic conditions of the mobile phase (often containing TFA or formic acid). Perform a stability test of your compound in the mobile phase. If unstable, consider using a different acid modifier or a neutral pH purification system if compatible with the column. |
| Suboptimal Gradient | The elution gradient may be too steep, causing the peak to be broad and difficult to collect efficiently. Optimize the gradient to be shallower around the expected elution time of your PROTAC to improve peak shape and resolution. |
Problem 2: Multiple Peaks Observed for a Supposedly Pure PROTAC
| Potential Cause | Troubleshooting Steps |
| Isomers | If your PROTAC has chiral centers, you may be observing diastereomers or enantiomers.[2][3] If the starting materials were not chirally pure, this is a likely cause. Chiral chromatography may be required for separation. |
| Rotamers | PROTACs, especially those with amide bonds in the linker, can exist as slowly interconverting rotational isomers (rotamers) on the HPLC timescale, leading to peak broadening or splitting.[3] Try altering the column temperature (e.g., running at 40-60°C) to accelerate interconversion and merge the peaks. |
| Aggregation | The PROTAC may be forming dimers or higher-order aggregates. Analyze the sample by Size-Exclusion Chromatography (SEC) to confirm the presence of larger species. To prevent aggregation, try different solvents or lower the concentration of the sample. |
| On-Column Degradation | The compound may be degrading during the chromatographic run. Collect the different peaks and analyze them by mass spectrometry to see if they correspond to degradation products. If so, modify the mobile phase conditions (pH, solvent) to be milder. |
Experimental Protocols
Protocol 1: Preparative Reverse-Phase HPLC (RP-HPLC)
This protocol is a general starting point for the purification of a crude PROTAC mixture.
1. Sample Preparation:
-
Dissolve the crude PROTAC material in a minimal amount of a strong solvent in which it is highly soluble (e.g., 100% DMSO or DMF).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC System and Column:
-
System: A preparative HPLC system equipped with a UV detector and fraction collector.
-
Column: A C18 stationary phase is a good starting point (e.g., 19 x 250 mm, 5 µm particle size).
-
Detection Wavelength: Choose a wavelength where the PROTAC has strong absorbance, determined from a UV-Vis spectrum.
3. Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Note: Always filter and degas mobile phases before use.
4. Gradient Elution Program (Example):
-
Flow Rate: 20 mL/min
-
Gradient:
-
0-5 min: 30% B
-
5-35 min: Linear gradient from 30% to 95% B
-
35-40 min: 95% B
-
40-42 min: Linear gradient from 95% to 30% B
-
42-45 min: 30% B (re-equilibration)
-
5. Purification Run and Fraction Collection:
-
Equilibrate the column with the starting conditions (30% B) for at least 3 column volumes.
-
Inject the prepared sample.
-
Monitor the chromatogram and collect fractions corresponding to the main peak.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator or lyophilizer.
Table 1: Example of RP-HPLC Column Screening for Purity Optimization
| Column Chemistry | Gradient (5-95% ACN in 30 min) | Retention Time (min) | Purity (%) | Recovery (%) |
| C18 | Yes | 18.5 | 96.2 | 75 |
| C8 | Yes | 16.2 | 95.8 | 81 |
| Phenyl-Hexyl | Yes | 20.1 | 98.5 | 72 |
This hypothetical data illustrates how different column chemistries can affect the separation and recovery of a PROTAC, with the Phenyl-Hexyl column providing the best purity in this example.
Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Removal
This protocol is for polishing a purified PROTAC to remove aggregates.
1. Sample Preparation:
-
Dissolve the purified PROTAC from the RP-HPLC step in the SEC mobile phase.
-
Ensure the sample volume is small, typically 0.5-2% of the total column volume, for best resolution.[4]
2. SEC System and Column:
-
System: An FPLC or HPLC system.
-
Column: Choose a column with a fractionation range appropriate for the molecular weight of your PROTAC (e.g., for PROTACs ~1 kDa, a column suitable for small molecules is needed).
-
Detection: UV detector.
3. Mobile Phase:
-
An isocratic mobile phase is used. This should be a buffer in which the PROTAC is stable and soluble, for example, Phosphate-Buffered Saline (PBS) or an organic solvent mixture if required for solubility (e.g., 50:50 Acetonitrile:Water). The mobile phase should be filtered and degassed.
4. Isocratic Elution:
-
Flow Rate: Typically lower than RP-HPLC (e.g., 0.5 - 1.0 mL/min for an analytical-scale column).
-
Equilibrate the column with at least 2 column volumes of the mobile phase.
-
Inject the sample.
-
Monitor the elution profile. Aggregates will elute first, followed by the monomeric PROTAC.
-
Collect the fraction corresponding to the monomeric PROTAC peak.
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC purification.
Caption: A logical workflow for troubleshooting low purity issues.
References
- 1. waters.com [waters.com]
- 2. Research Strategy of Chiral PROTACs in Discovery Stage Based on Analysis Platforms of UPCC-MS/MS and UPLC-MS/MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
Technical Support Center: Mitigating the Hook Effect in Immunoassays
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing conjugated reagents, such as Conjugate 113, in their experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to help identify and mitigate the high-dose hook effect, a common issue in immunoassays that can lead to inaccurate results.
Frequently Asked Questions (FAQs)
Q1: What is the high-dose hook effect?
The high-dose hook effect, also known as the prozone phenomenon, is an immunological phenomenon that occurs in certain immunoassays, particularly one-step sandwich assays.[1][2][3] It is characterized by a paradoxical decrease in the measurement signal at very high concentrations of the analyte.[2][3] This can lead to falsely low or even false-negative results, where a sample with a very high concentration of the analyte may appear to have a low or no concentration.[1][3][4]
Q2: What causes the hook effect in a sandwich immunoassay?
In a typical one-step sandwich immunoassay, the analyte is "sandwiched" between a capture antibody immobilized on a solid phase and a detection antibody (like Conjugate 113) that is labeled for detection. The hook effect occurs when the analyte concentration is so high that it saturates both the capture and detection antibodies simultaneously.[1][5] This excess of free analyte prevents the formation of the detectable sandwich complex (capture antibody-analyte-detection antibody).[5][6] As a result, unbound detection antibodies are washed away, leading to a lower signal despite the high analyte concentration.[3]
Q3: How can I determine if my experiment with Conjugate 113 is affected by the hook effect?
The most common method to test for the hook effect is to perform serial dilutions of a sample that is suspected of having a very high analyte concentration.[2][3] If the hook effect is present, you will observe a non-linear response. As the sample is diluted, the measured signal will paradoxically increase, reach a peak, and then begin to decrease as the analyte concentration falls within the assay's optimal dynamic range.
Troubleshooting Guide
If you suspect the hook effect is impacting your experiments with Conjugate 113, follow these troubleshooting steps.
Identifying the Hook Effect
| Symptom | Possible Cause | Recommended Action |
| Inconsistent or unexpectedly low results from high-concentration samples. | Analyte concentration is exceeding the upper limit of the assay's dynamic range, causing the hook effect. | Perform a serial dilution of the sample. |
| Non-linear dilution series, where a diluted sample gives a higher signal than a more concentrated sample. | The more concentrated samples are in the "hook" region of the dose-response curve. | Analyze the full dilution curve to identify the peak signal and determine the optimal dilution factor. |
| Results are inconsistent with clinical or other experimental data. | The immunoassay is providing an inaccurate, falsely low reading. | Re-test the sample using a mitigation strategy, such as a two-step assay protocol. |
Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Sample Dilution | Reduces the analyte concentration to fall within the linear, dynamic range of the assay.[2] | Simple, cost-effective, and requires no changes to the primary assay protocol. | Requires prior knowledge or suspicion of a high analyte concentration. May require testing multiple dilutions to find the optimal range. |
| Two-Step Assay Protocol | Separates the binding of the analyte to the capture antibody from the binding of the detection conjugate.[2] | Eliminates the competition between free and captured analyte for the detection conjugate, thus preventing the hook effect. | More time-consuming due to additional incubation and wash steps. May require optimization of incubation times. |
| Increase Reagent Concentration | Increasing the concentration of the capture and/or detection antibodies. | Can extend the dynamic range of the assay, shifting the hook effect to higher analyte concentrations. | May increase background signal and is often limited by the manufacturer's pre-coated plates and reagent concentrations. |
| Kinetic Analysis | Monitoring the signal development over time.[7][8][9] | Can differentiate between high-positive and hook-effect samples by analyzing the rate of signal generation.[7][8][9] | Requires a plate reader or instrument capable of kinetic measurements. |
Experimental Protocols
Protocol 1: Serial Dilution to Detect the Hook Effect
This protocol describes how to perform a serial dilution to identify if a sample is affected by the hook effect.
Materials:
-
Sample with suspected high analyte concentration.
-
Assay-specific dilution buffer.
-
Micropipettes and sterile tips.
-
Microtiter plate or appropriate reaction vessels.
Methodology:
-
Prepare a series of dilutions of the sample. A common starting point is a 1:10 dilution series.
-
Label tubes for each dilution (e.g., 1:10, 1:100, 1:1000, 1:10,000).
-
Add 90 µL of dilution buffer to each labeled tube.
-
Add 10 µL of the neat sample to the "1:10" tube and mix thoroughly.
-
Transfer 10 µL from the "1:10" tube to the "1:100" tube and mix.
-
Continue this serial transfer for all subsequent dilutions.
-
Run the neat sample and all dilutions in your immunoassay according to the standard protocol.
-
Plot the measured signal against the dilution factor. A hook effect is indicated if the signal increases with dilution before decreasing.
Protocol 2: Two-Step Immunoassay to Mitigate the Hook Effect
This protocol outlines a generic two-step modification of a one-step sandwich immunoassay.
Materials:
-
Capture antibody-coated plate.
-
Sample.
-
Wash buffer.
-
Conjugate 113 (detection conjugate).
-
Substrate solution.
-
Stop solution.
-
Plate reader.
Methodology:
-
Add your samples (and standards/controls) to the wells of the capture antibody-coated plate.
-
Incubate for the recommended time to allow the analyte to bind to the capture antibody.
-
Wash the plate thoroughly with wash buffer to remove any unbound analyte.
-
Add Conjugate 113 to the wells.
-
Incubate for the recommended time to allow the detection conjugate to bind to the captured analyte.
-
Wash the plate thoroughly to remove any unbound Conjugate 113.
-
Add the substrate solution and incubate until sufficient color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance on a plate reader at the appropriate wavelength.
Visualizing the Hook Effect and Mitigation
Caption: Mechanism of the hook effect in a one-step sandwich immunoassay.
Caption: Troubleshooting workflow for identifying and mitigating the hook effect.
References
- 1. Hook effect - Wikipedia [en.wikipedia.org]
- 2. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 3. myadlm.org [myadlm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. EP1219964A1 - Assay method, in which the High-Dose-Hook-Effect is avoided, reduced or detected - Google Patents [patents.google.com]
- 7. Mitigating the Hook Effect in Lateral Flow Sandwich Immunoassays Using Real-Time Reaction Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitigating the Hook Effect in Lateral Flow Sandwich Immunoassays Using Real-Time Reaction Kinetics. [vivo.weill.cornell.edu]
- 9. Mitigating the Hook Effect in Lateral Flow Sandwich Immunoassays Using Real-Time Reaction Kinetics. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing PROTAC Pharmacokinetics with Antibody-Conjugation Strategies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing antibody-PROTAC conjugates to improve the pharmacokinetic properties and targeted delivery of PROTACs. The information is tailored for researchers, scientists, and drug development professionals working on targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of conjugating a PROTAC to an antibody?
A1: Conjugating a PROTAC to a monoclonal antibody (mAb) can significantly improve its pharmacokinetic (PK) profile and therapeutic window. This approach, creating a Degrader-Antibody Conjugate (DAC), is designed to overcome the limitations of standalone PROTACs, which often have poor in vivo potency and unfavorable PK properties.[1][2] The antibody component can enhance tumor-specific delivery, reduce off-target toxicities, and improve overall therapeutic efficacy.[1][2]
Q2: How does an antibody-PROTAC conjugate selectively deliver the degrader to target cells?
A2: Antibody-PROTAC conjugates leverage the high specificity of monoclonal antibodies for tumor-associated antigens on the surface of cancer cells.[1] For instance, an antibody targeting ROR1, which is highly expressed in certain tumors but has low expression in normal tissues, can direct the conjugated PROTAC specifically to cancer cells.[1] Once bound to the target antigen, the conjugate is internalized by the cell, and the PROTAC is released to induce the degradation of the intracellular target protein.[3]
Q3: What are the critical components of an antibody-PROTAC conjugate?
A3: An antibody-PROTAC conjugate consists of three main components:
-
A monoclonal antibody (mAb): This provides specificity for a target antigen on the cell surface.
-
A PROTAC molecule: This is the cytotoxic payload that induces the degradation of a specific intracellular protein.
-
A chemical linker: This connects the antibody to the PROTAC and is often designed to be stable in circulation but cleavable upon internalization into the target cell.[1]
Q4: Can the choice of linker impact the efficacy of an antibody-PROTAC conjugate?
A4: Yes, the linker plays a crucial role in the stability and efficacy of the conjugate. The linker's chemistry affects drug homogeneity, stability in circulation, and the controlled release of the PROTAC within the target cell.[2][4] Optimizing the linker can lead to improved serum stability, better blood retention, and more efficient, targeted release of the PROTAC, ultimately enhancing its potency.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No target protein degradation observed with the antibody-PROTAC conjugate. | 1. Inefficient internalization of the antibody-conjugate. 2. The linker is not being cleaved inside the cell. 3. The released PROTAC concentration is too low. | 1. Confirm antibody binding to the cell surface antigen via flow cytometry or immunofluorescence. 2. Test different linker chemistries (e.g., protease-cleavable, pH-sensitive) to ensure efficient PROTAC release. 3. Increase the dose of the antibody-PROTAC conjugate in your experiment. |
| High off-target toxicity in vivo. | 1. The linker is unstable in circulation, leading to premature release of the PROTAC. 2. The target antigen is expressed on healthy tissues. | 1. Design a more stable linker.[4] 2. Select a target antigen with higher tumor-specific expression.[1] |
| Inconsistent results between batches of antibody-PROTAC conjugate. | 1. Inconsistent drug-to-antibody ratio (DAR). 2. Aggregation of the conjugate. | 1. Optimize the conjugation chemistry to achieve a consistent DAR. 2. Characterize each batch for aggregation using size exclusion chromatography. |
| Reduced binding affinity of the antibody after conjugation. | The conjugation site is interfering with the antigen-binding region of the antibody. | Use site-specific conjugation methods to attach the PROTAC to a region of the antibody that does not affect antigen binding.[2] |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a ROR1-targeting antibody-PROTAC conjugate designed to degrade BRD4, based on typical experimental outcomes described in the literature.[1][2]
| Parameter | Free PROTAC (MZ1) | ROR1-Antibody-PROTAC Conjugate | Isotype Control Conjugate |
| Target Cell Line | PC3 (ROR1+) | PC3 (ROR1+) | PC3 (ROR1+) |
| BRD4 Degradation DC₅₀ | ~50 nM | ~10 nM | >1000 nM |
| Maximum BRD4 Degradation (Dₘₐₓ) | ~90% | ~95% | <10% |
| Cytotoxicity IC₅₀ (PC3 cells) | ~100 nM | ~20 nM | >2000 nM |
| Plasma Half-life (in vivo) | < 2 hours | > 100 hours | > 100 hours |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify the amount of target protein (e.g., BRD4) remaining after treatment with the antibody-PROTAC conjugate.
-
Cell Culture and Treatment: Plate target cells (e.g., PC3) at an appropriate density and allow them to adhere overnight. Treat the cells with a concentration range of the antibody-PROTAC conjugate, free PROTAC, and an isotype control conjugate for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[5]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and image the chemiluminescence.[5]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[5]
-
Protocol 2: HiBiT Lytic Detection Assay for Target Degradation
This is a sensitive, plate-based assay for quantifying target protein levels.
-
Cell Line Generation: Generate a stable cell line endogenously expressing the target protein tagged with HiBiT (e.g., HiBiT-BRD4).
-
Cell Treatment: Seed the HiBiT-tagged cells in a 96-well plate and treat with serial dilutions of the antibody-PROTAC conjugate, free PROTAC, and isotype control.
-
Lysis and Detection: After the desired incubation time (e.g., 8 hours), add the Nano-Glo® HiBiT Lytic Reagent, which lyses the cells and contains the LgBiT protein.
-
Luminescence Measurement: The HiBiT tag on the target protein will complement with LgBiT to produce a luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: A decrease in luminescence corresponds to a decrease in the amount of HiBiT-tagged target protein. Normalize the data to vehicle-treated cells to determine the extent of degradation.
Visualizations
Caption: Mechanism of action for an antibody-PROTAC conjugate.
Caption: Experimental workflow for evaluating antibody-PROTAC conjugates.
Caption: Troubleshooting decision tree for lack of target degradation.
References
- 1. A novel ROR1-targeting antibody-PROTAC conjugate promotes BRD4 degradation for solid tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel ROR1-targeting antibody-PROTAC conjugate promotes BRD4 degradation for solid tumor treatment [thno.org]
- 3. Antibody-Proteolysis Targeting Chimera Conjugate Enables Selective Degradation of Receptor-Interacting Serine/Threonine-Protein Kinase 2 in HER2+ Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
"troubleshooting guide for western blot analysis of degradation by Conjugate 113"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Conjugate 113 to induce protein degradation, followed by analysis with Western blotting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during Western blot analysis of protein degradation mediated by Conjugate 113.
Q1: No or Weak Signal for Target Protein After Treatment with Conjugate 113
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Ineffective Protein Degradation | Verify the activity of Conjugate 113. Ensure the correct concentration and incubation time were used as per the product datasheet. Include positive and negative controls to confirm the compound's efficacy. |
| Low Protein Expression | The target protein may be expressed at low levels in your cell or tissue type. Increase the total protein loaded per lane (50-100 µg).[1][2] Consider enriching your sample for the target protein via immunoprecipitation.[3][4] |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentration may be too low. Titrate the antibodies to determine the optimal dilution.[4] Try increasing the antibody concentration or incubating the primary antibody overnight at 4°C.[2] |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining.[2] For high molecular weight proteins, consider a wet transfer method and decrease the methanol (B129727) concentration in the transfer buffer.[1] For low molecular weight proteins (<15 kDa), use a smaller pore size membrane (0.2 µm).[5] |
| Antigen Masking by Blocking Buffer | Some blocking agents, like non-fat dry milk, can mask certain antigens.[6] Try switching to a different blocking agent such as bovine serum albumin (BSA) or a commercial blocking buffer.[6][7] |
| Sample Degradation During Preparation | Always prepare samples on ice and add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation before the intended degradation by Conjugate 113.[1][4][5][8] Use fresh samples whenever possible.[1][9] |
Q2: High Background on the Western Blot Membrane
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking buffer.[6][7] Adding a small amount of detergent like Tween 20 (0.05%) to the blocking buffer can also help.[6][7] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Reduce the antibody concentrations.[7] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[7] Ensure the wash buffer contains an appropriate concentration of detergent (e.g., 0.1% Tween 20).[7] |
| Membrane Handled Improperly | Handle the membrane with forceps to avoid contamination from skin oils and proteins.[3] Ensure the membrane does not dry out at any point during the procedure.[3] |
| Contaminated Buffers or Equipment | Prepare fresh buffers and ensure all equipment, including gel tanks and incubation trays, are clean.[7] |
Q3: Unexpected or Non-Specific Bands are Observed
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Non-Specific Antibody Binding | The primary antibody may be cross-reacting with other proteins. Run a negative control (e.g., lysate from cells not expressing the target protein) to check for non-specific binding.[3] Consider using a more specific monoclonal antibody.[10] |
| Protein Degradation Products | Incomplete degradation by Conjugate 113 or endogenous protease activity can result in smaller, unexpected bands.[3][6] Ensure the use of fresh samples and protease inhibitors during sample preparation.[1][9] |
| Protein Aggregation | Overheating samples during preparation can cause aggregation, leading to bands at higher than expected molecular weights. Heat samples at 70°C for 10 minutes instead of boiling at 95-100°C.[5] |
| Splice Variants or Post-Translational Modifications | The antibody may be recognizing different isoforms or modified versions of the target protein.[9][10] Consult protein databases like UniProt to check for known variants.[11] |
| Secondary Antibody Non-Specificity | Run a control lane with only the secondary antibody to check for non-specific binding.[8][9] If bands appear, consider using a pre-adsorbed secondary antibody.[7] |
Experimental Protocols
Detailed Protocol for Western Blot Analysis of Protein Degradation
-
Cell Lysis and Protein Extraction:
-
After treating cells with Conjugate 113 for the desired time, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[1][5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Sample Preparation:
-
Mix the protein lysate with 4x Laemmli sample buffer.
-
Heat the samples at 70°C for 10 minutes.[5]
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 30 µg) into the wells of a polyacrylamide gel.[12]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[7]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[7]
-
Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
Visual Guides
Caption: Experimental workflow for Western blot analysis of protein degradation.
Caption: Troubleshooting logic for common Western blot issues.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 3. Western blot troubleshooting guide! [jacksonimmuno.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. bosterbio.com [bosterbio.com]
- 7. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. 2bscientific.com [2bscientific.com]
- 9. assaygenie.com [assaygenie.com]
- 10. precisionbiosystems.com [precisionbiosystems.com]
- 11. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 12. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
Validation & Comparative
Validating Target Degradation by E3 Ligase Ligand-linker Conjugate 113 using CRISPR: A Comparative Guide
For researchers in drug discovery and development, validating that a novel molecule functions as intended is a critical step. This guide provides a comparative overview of methods for validating the target-specific degradation induced by a Proteolysis-Targeting Chimera (PROTAC) constructed from E3 Ligase Ligand-linker Conjugate 113 . The focus is on the use of CRISPR-Cas9 as a definitive genetic validation tool, with comparisons to alternative biochemical and genetic approaches.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2] They consist of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[2][] this compound represents a pre-fabricated component containing the E3 ligase ligand and the linker, ready for conjugation to a POI ligand.[4][5]
Once a PROTAC is synthesized, it is essential to confirm that the degradation of the target protein is dependent on the intended target engagement and the specific E3 ligase recruited by Conjugate 113. CRISPR-Cas9-mediated gene editing offers a precise and powerful method for this validation.[6]
Comparative Analysis of Target Validation Methods
The primary goal of validation is to demonstrate that the PROTAC's effect (protein degradation) is abolished when either the target protein or the key cellular machinery (the E3 ligase) is absent. CRISPR-Cas9 provides a permanent solution by knocking out the genes for these components. Alternative methods offer transient or biochemical approaches to the same question.
| Method | Principle | Pros | Cons | Typical Output |
| CRISPR-Cas9 Knockout | Permanent disruption of the gene encoding the target protein or the E3 ligase.[6] | Definitive, permanent genetic validation; creates stable cell lines for repeated experiments. | Time-consuming to generate and validate knockout cell lines; potential for off-target effects.[7] | Abolition of degradation in knockout cells (DC50 > max concentration). |
| RNA interference (RNAi) | Transient knockdown of mRNA for the target protein or E3 ligase using siRNA or shRNA.[6][8] | Faster than CRISPR; suitable for high-throughput screening. | Incomplete knockdown can lead to ambiguous results; off-target effects are common; transient effect.[8] | Significant increase in DC50; reduced Dmax. |
| TALENs/ZFNs | Gene editing to create knockouts, similar to CRISPR.[7][9] | High specificity. | More complex and costly to design and implement compared to CRISPR.[7] | Abolition of degradation in knockout cells. |
| Competitive Inhibition | Co-treatment with a free ligand that competes for binding to either the target protein or the E3 ligase.[10] | Rapid biochemical validation; confirms engagement of both ends of the PROTAC. | Requires a known, potent, and cell-permeable competing ligand; does not confirm the role of the proteasome. | Rescue of degradation, shifting the DC50 to a higher concentration. |
| Proteasome/Neddylation Inhibition | Co-treatment with inhibitors of the proteasome (e.g., MG132) or the neddylation pathway (e.g., MLN4924), which is required for Cullin-RING ligase activity.[10] | Confirms that degradation is dependent on the ubiquitin-proteasome system. | Can cause cytotoxicity; does not validate the specific target or E3 ligase. | Complete rescue of protein degradation. |
Table 1. Comparison of methods for validating on-target PROTAC activity.
Quantitative Performance Data
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[11] In a validation context, these metrics are compared across different cellular backgrounds (e.g., wild-type vs. knockout).
| Cell Line / Condition | PROTAC (from Conjugate 113) | DC50 (nM) | Dmax (%) | Interpretation |
| Wild-Type (WT) Cells | Treatment | 10 | 95 | Baseline efficacy of the PROTAC. |
| Target Protein CRISPR KO | Treatment | > 10,000 | < 5 | Degradation is dependent on the presence of the target protein. |
| E3 Ligase CRISPR KO | Treatment | > 10,000 | < 5 | Degradation is dependent on the E3 ligase recruited by Conjugate 113. |
| WT Cells + Competing Target Ligand | Co-treatment | 1,500 | 80 | Degradation requires PROTAC binding to the target protein. |
| WT Cells + Competing E3 Ligand | Co-treatment | 2,500 | 75 | Degradation requires PROTAC binding to the E3 ligase. |
| WT Cells + Proteasome Inhibitor | Co-treatment | No degradation | 0 | Degradation is mediated by the proteasome. |
Table 2. Hypothetical quantitative data from validation experiments for a PROTAC derived from this compound.
Diagrams and Workflows
PROTAC Mechanism of Action
Caption: PROTAC-induced protein degradation pathway.
CRISPR-Based Target Validation Workflow
Caption: Workflow for validating PROTACs using CRISPR-Cas9.
Logical Comparison: CRISPR vs. RNAi
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Top 8 Alternative CRISPR-Cas9 Gene Editing Technologies | [scispot.com]
- 8. twistbioscience.com [twistbioscience.com]
- 9. cellgs.com [cellgs.com]
- 10. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Orthogonal Validation Methods for Conjugate 113-Mediated Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) as a therapeutic modality has created a critical need for robust and comprehensive validation strategies. Unlike traditional inhibitors, TPD molecules, such as the hypothetical Conjugate 113, induce the degradation of a target protein of interest (POI). Relying on a single analytical method is insufficient to confirm the desired on-target degradation and assess potential off-target effects.[1] Therefore, a suite of orthogonal techniques is crucial to generate a reliable and comprehensive data package.[1] This guide provides a comparative overview of key orthogonal methods for validating protein degradation mediated by Conjugate 113, complete with experimental protocols and data presentation formats.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Conjugate 113, as a heterobifunctional degrader, is designed to bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1][2] This process is initiated by the formation of a ternary complex between the target protein, Conjugate 113, and the E3 ligase.[1]
Comparison of Key Orthogonal Validation Methods
A multi-pronged approach to validation provides a higher degree of confidence in the efficacy and specificity of a protein degrader.[1] The following table summarizes and compares the most common orthogonal methods.
| Method | Principle | Advantages | Disadvantages | Key Parameters |
| Western Blot | Antibody-based detection of a specific protein separated by size.[1][3] | - Relatively simple and inexpensive.[4] - Widely available.[4] - Provides visual confirmation of protein loss.[5] | - Low-throughput.[4][6] - Dependent on antibody quality.[4] - Semi-quantitative.[5] | DC50, Dmax |
| Quantitative Proteomics (e.g., TMT-MS) | Unbiased, proteome-wide quantification of protein abundance changes using mass spectrometry.[4][7] | - Comprehensive, identifies on- and off-targets.[4] - High-throughput.[4] - Highly quantitative. | - Requires specialized equipment and expertise.[4] - Data analysis can be complex.[4] | Fold change in protein abundance |
| Immunofluorescence (IF) | Visualization of the abundance and localization of a specific protein within a cell using fluorescently labeled antibodies.[3] | - Provides spatial information about protein degradation.[6] - Can be quantitative with appropriate image analysis.[6] | - Can be lower-throughput. - Dependent on antibody specificity. | Changes in fluorescence intensity and localization |
| Ubiquitination Assays | Detection of the ubiquitination of the target protein. | - Directly confirms the mechanism of action.[8] - Can be performed in vitro or in cells. | - Can be technically challenging. - May not directly correlate with degradation levels. | Presence of polyubiquitin (B1169507) chains on the target protein |
Detailed Experimental Protocols
Western Blot Analysis for Protein Degradation
Western blotting is a fundamental technique to visualize and quantify the reduction of a target protein.[2]
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of Conjugate 113 or a vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][9] It is crucial to add protease inhibitors to prevent protein degradation during sample preparation.[10]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay to ensure equal loading.[2]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer at 95-100°C for 5 minutes. Separate the proteins by SDS-polyacrylamide gel electrophoresis.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2][4]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[4][9]
-
Wash the membrane three times with TBST.[9]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.[9]
-
Data Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).[4][11]
Data Presentation:
| Conjugate 113 (nM) | % Degradation of POI (Normalized to Loading Control) |
| 0 (Vehicle) | 0 |
| 1 | 25 |
| 10 | 60 |
| 100 | 95 |
| 1000 | 98 |
Quantitative Proteomics for On- and Off-Target Analysis
Quantitative mass spectrometry-based proteomics provides an unbiased, global view of the proteome, enabling the simultaneous assessment of on-target efficacy and off-target effects.[4]
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with Conjugate 113 at a concentration that gives maximal degradation (Dmax) and a vehicle control.[1]
-
Protein Extraction and Digestion: Lyse cells, quantify protein concentration, and digest proteins into peptides using trypsin.[4]
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with a different TMT isobaric tag.[9]
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them to reduce complexity.[9]
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Data Analysis: Use specialized software to identify proteins and quantify the changes in their abundance following treatment with Conjugate 113.[1]
Data Presentation:
| Protein | Fold Change (Conjugate 113 / Vehicle) | p-value | On/Off-Target |
| Target POI | -10.5 | <0.001 | On-Target |
| Protein X | -1.2 | 0.35 | Off-Target (non-significant) |
| Protein Y | 1.1 | 0.42 | Off-Target (non-significant) |
| BRD4 (example off-target) | -8.2 | <0.001 | Off-Target (significant) |
Immunofluorescence for Spatial Analysis
Immunofluorescence microscopy allows for the visualization of protein degradation within the cellular context, providing spatial information that is missed by lysate-based methods.[3][6]
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with Conjugate 113 or a vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.[12]
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., 5% BSA in PBS).[13]
-
Antibody Staining:
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.[13]
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the fluorescence intensity per cell.
Data Presentation:
A visual representation of decreased fluorescence in Conjugate 113-treated cells compared to the vehicle control, often accompanied by quantification of the average fluorescence intensity per cell.
Ubiquitination Assays to Confirm Mechanism
Detecting the ubiquitination of the target protein is a key step in confirming the mechanism of action of Conjugate 113.[8]
Protocol (Immunoprecipitation-based):
-
Cell Treatment: Treat cells with Conjugate 113 and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[11]
-
Cell Lysis: Lyse cells in a buffer containing inhibitors of proteases and deubiquitinases.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and perform a Western blot using an antibody that recognizes ubiquitin. An increased smear of high molecular weight bands in the Conjugate 113-treated sample indicates polyubiquitination of the target protein.
Data Presentation:
A Western blot image showing a ladder of high-molecular-weight species corresponding to the ubiquitinated target protein in the presence of Conjugate 113.
Conclusion
A comprehensive validation of Conjugate 113-mediated protein degradation requires the use of multiple orthogonal methods. While Western blotting provides an initial assessment of protein knockdown, quantitative proteomics is essential for evaluating selectivity across the proteome. Immunofluorescence offers valuable spatial context, and ubiquitination assays confirm the intended mechanism of action. By employing a combination of these techniques, researchers can build a robust data package to confidently assess the efficacy and specificity of novel protein degraders.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein Degradation Analysis - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomics Propels Protein Degradation Studies in San Diego - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. ptglab.com [ptglab.com]
- 13. youtube.com [youtube.com]
- 14. Multicolor Immunofluorescence Staining Protocol [bio-techne.com]
- 15. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
A Researcher's Guide to Evaluating the Selectivity Profile of E3 Ligase Ligand-Linker Conjugates: A Comparative Framework
For researchers and drug development professionals in the field of targeted protein degradation (TPD), the meticulous evaluation of an E3 ligase ligand-linker conjugate's selectivity is paramount. The off-target effects of proteolysis-targeting chimeras (PROTACs) can lead to unintended cellular toxicities and diminish therapeutic efficacy. This guide provides a comprehensive framework for assessing the selectivity profile of a novel E3 ligase ligand-linker conjugate, exemplified by the hypothetical "E3 Ligase Ligand-linker Conjugate 113." We will compare its potential performance with established alternatives through a series of essential experimental protocols and data interpretation.
Introduction to Selectivity Profiling
The selectivity of a PROTAC is not solely dictated by the warhead's affinity for the protein of interest (POI). The E3 ligase ligand and the linker play crucial roles in determining which proteins are ubiquitinated and subsequently degraded. A thorough selectivity assessment, therefore, involves a multi-pronged approach to identify not only the intended on-target degradation but also any unintended off-target protein degradation.
Comparative E3 Ligase Ligand-Linker Conjugates
To establish a baseline for comparison, we will consider well-characterized E3 ligase ligand-linker conjugates targeting common E3 ligases such as Cereblon (CRBN), Von Hippel-Lindau (VHL), Mouse Double Minute 2 Homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).
| Conjugate | E3 Ligase Target | Ligand Type | Common Linker Type | Key Characteristics |
| Pomalidomide-linker | CRBN | Thalidomide analog | PEG, Alkyl chains | Widely used, well-understood mechanism, potential for off-target neosubstrate degradation. |
| VH032-linker | VHL | HIF-1α mimetic | PEG, Alkyl chains | High affinity, often results in more stable ternary complexes. |
| Nutlin-linker | MDM2 | Cis-imidazoline analog | PEG, Propyl | Primarily used in oncology, leverages the p53-MDM2 interaction. |
| Bestatin-linker | IAP (cIAP1, XIAP) | Dipeptide-like | PEG, Alkyl chains | Can induce apoptosis through IAP degradation. |
| This compound (Hypothetical) | Unknown (to be determined) | Unknown | Unknown | Novel conjugate requiring full selectivity profiling. |
Experimental Workflow for Selectivity Profiling
A systematic evaluation of "this compound" would involve a tiered approach, starting with broad, unbiased screening and moving towards more targeted validation assays.
A Comparative Guide to Linker Technologies: PROTAC E3 Ligase Ligand-Linker Conjugates vs. Commercially Available ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutic agents is a cornerstone of modern drug development. Two powerful modalities, Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), have emerged as promising strategies for treating a range of diseases, particularly cancer. At the heart of both technologies lies the linker, a critical component that dictates the efficacy, safety, and overall success of the therapeutic. This guide provides an objective comparison of the linker technologies employed in PROTACs, exemplified by molecules such as Conjugate 113, an E3 Ligase Ligand-linker Conjugate , against the diverse and well-established linker technologies commercially available for ADCs.
While both ADCs and PROTACs utilize linkers, their fundamental mechanisms of action and, consequently, the roles and desired properties of their linkers are distinct. This guide will elucidate these differences, providing a framework for understanding the nuances of linker selection and optimization in each context.
Conceptual Overview: ADCs vs. PROTACs
Antibody-Drug Conjugates (ADCs) are designed to deliver a potent cytotoxic payload directly to target cells, typically cancer cells, by leveraging the specificity of a monoclonal antibody (mAb). The mAb binds to a specific antigen on the surface of the target cell, leading to internalization of the ADC. Once inside the cell, the linker is cleaved, releasing the cytotoxic payload and inducing cell death.[1][2]
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional small molecules that hijack the cell's own protein degradation machinery, the ubiquitin-proteasome system, to eliminate a specific protein of interest (POI). A PROTAC consists of two key ligands connected by a linker: one that binds to the POI and another that recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4][5][]
Data Presentation: Comparative Analysis of Linker Technologies
The following tables summarize the key characteristics and performance parameters of ADC and PROTAC linker technologies.
Table 1: High-Level Comparison of ADC and PROTAC Linker Technologies
| Feature | ADC Linker Technology | PROTAC Linker Technology (e.g., Conjugate 113) |
| Primary Function | To stably connect a cytotoxic payload to an antibody in circulation and release the payload upon internalization into the target cell.[1][2] | To optimally orient and facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[4][] |
| Mechanism of Action | Payload release-driven (occupancy-based pharmacology).[7] | Event-driven, catalytic degradation of the target protein.[7] |
| Key Molecular Components | Antibody, Linker, Cytotoxic Payload.[1] | Target Protein Ligand, Linker, E3 Ligase Ligand.[4][5] |
| Location of Action | Primarily intracellular, following ADC internalization.[2] | Intracellular, wherever the target protein and E3 ligase are present. |
| Desired Outcome | Targeted cell killing. | Selective degradation of the target protein. |
Table 2: Detailed Comparison of Linker Properties
| Property | ADC Linkers | PROTAC Linkers |
| Chemical Nature | Diverse; includes cleavable (e.g., hydrazones, disulfides, peptides) and non-cleavable (e.g., thioether) linkers.[2] | Typically flexible chains like polyethylene (B3416737) glycol (PEG) or alkyl chains, but also more rigid structures to optimize ternary complex formation.[][8][9] |
| Stability Requirements | High stability in systemic circulation to prevent premature payload release and off-target toxicity.[2] | Sufficient stability to reach the target compartment and maintain the integrity of the bifunctional molecule. |
| Release/Action Mechanism | Cleavable: Release of payload triggered by intracellular conditions (e.g., low pH, high glutathione (B108866) concentration, specific enzymes).[2] Non-cleavable: Payload is released after lysosomal degradation of the antibody.[2] | No release of a separate active molecule. The linker's length, flexibility, and attachment points are critical for inducing and stabilizing the ternary complex.[][10] |
| Key Performance Metrics | Drug-to-Antibody Ratio (DAR), linker stability in plasma, payload release kinetics, in vitro cytotoxicity (IC50). | Half-maximal degradation concentration (DC50), maximum degradation level (Dmax), rate of degradation, ternary complex formation efficiency.[11] |
| Commercially Available Examples | Maleimide-based linkers (e.g., SMCC), valine-citrulline (vc) peptide linkers, hydrazone linkers. | PEG-based linkers, alkyl chain linkers, and pre-conjugated E3 ligase ligand-linker constructs (like Conjugate 113).[8][12][13] |
Experimental Protocols
The evaluation of linker performance differs significantly between ADCs and PROTACs, reflecting their distinct mechanisms of action.
Key Experiments for ADC Linker Evaluation
Protocol 1: Plasma Stability Assay
-
Objective: To assess the stability of the ADC and the linker's ability to retain the payload in circulation.
-
Methodology:
-
Incubate the ADC in plasma (human, mouse, or rat) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, analyze the ADC integrity using techniques like ELISA (to measure intact ADC), size-exclusion chromatography (SEC-HPLC) to detect fragmentation, and/or hydrophobic interaction chromatography (HIC) to assess changes in the drug-to-antibody ratio.
-
Quantify the amount of payload released over time using LC-MS/MS.
-
Protocol 2: In Vitro Cytotoxicity Assay
-
Objective: To determine the potency of the ADC in killing target cancer cells.
-
Methodology:
-
Seed target antigen-positive cancer cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for a defined period (e.g., 72-96 hours).
-
Assess cell viability using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[11]
-
Key Experiments for PROTAC Linker Evaluation
Protocol 3: In Vitro Protein Degradation Assay (Western Blot)
-
Objective: To quantify the degradation of the target protein induced by the PROTAC.
-
Methodology:
-
Culture cells expressing the target protein in multi-well plates.
-
Treat the cells with various concentrations of the PROTAC for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the percentage of target protein degradation relative to the loading control. From this data, DC50 and Dmax values can be calculated.[11][14]
-
Protocol 4: Ternary Complex Formation Assay (e.g., Co-immunoprecipitation)
-
Objective: To provide evidence of the PROTAC-mediated formation of the ternary complex (POI-PROTAC-E3 ligase).
-
Methodology:
-
Treat cells with the PROTAC for a short duration.
-
Lyse the cells under non-denaturing conditions.
-
Incubate the cell lysate with an antibody against either the POI or the E3 ligase, coupled to magnetic or agarose (B213101) beads.
-
Pull down the antibody-bound protein complexes.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins and analyze the eluate by Western blot for the presence of all three components of the ternary complex (POI, E3 ligase, and the PROTAC, if a tagged version is used).
-
Mandatory Visualization
The following diagrams illustrate the fundamental mechanisms and experimental workflows discussed.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
Caption: Comparative experimental workflow for ADC and PROTAC linker evaluation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Linker technology for ADC generation - ProteoGenix [proteogenix.science]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC linkers for Cell and Molecular Biology | Apollo [store.apolloscientific.co.uk]
- 13. PROTAC Linker (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 14. benchchem.com [benchchem.com]
Confirming On-Target Effects of Conjugate 113-Based PROTACs via Proteomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of quantitative proteomics for validating the efficacy and specificity of Proteolysis Targeting Chimeras (PROTACs), with a focus on a representative molecule, "Conjugate 113." As a novel therapeutic modality, PROTACs eliminate disease-causing proteins by coopting the cell's ubiquitin-proteasome system.[1] Verifying the precise on-target degradation and assessing off-target effects is paramount in their development.[2] Mass spectrometry-based quantitative proteomics has become the gold standard for this purpose, offering an unbiased, proteome-wide view of a PROTAC's activity.[1][3]
This document outlines the key experimental data and detailed protocols to assess on-target degradation and potential off-target effects, comparing the performance of Conjugate 113 with a control.
The PROTAC Mechanism of Action: A Ternary Complex is Key
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step.[1] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[5]
References
Comparative Analysis of Ternary Complex Stability: A Case Study Featuring Conjugate 113
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of ternary complexes formed by a novel hypothetical molecule, Conjugate 113 , alongside well-characterized PROTACs (Proteolysis Targeting Chimeras). The stability of the ternary complex—comprising the target protein, the E3 ligase, and the PROTAC—is a critical determinant of the efficacy of targeted protein degradation.[][2] This document presents a compilation of experimental data, detailed protocols for key assays, and visual representations of the underlying biological processes and experimental workflows.
Quantitative Analysis of Ternary Complex Stability
The following table summarizes the biophysical and cellular parameters characterizing the formation and stability of ternary complexes mediated by Conjugate 113 in comparison to other known PROTACs.
| Parameter | Conjugate 113 (Hypothetical Data) | MZ1 | dBET6 | Experimental Assay | Reference |
| Target Protein | Protein X | BRD4(BD2) | BRD3(BD2) | - | - |
| E3 Ligase | CRBN | VHL | CRBN | - | - |
| Binary Affinity (Target, KD) | 25 nM | 1 nM (SPR), 4 nM (ITC) | Not Specified | SPR, ITC | [3][4] |
| Binary Affinity (E3 Ligase, KD) | 150 nM | 29 nM (SPR), 66 nM (ITC) | Not Specified | SPR, ITC | [3][4] |
| Ternary Complex Affinity (KD) | 5 nM | Not Directly Specified, but highly cooperative | More potent than dBET1 | SPR, BLI, ITC, NanoBRET | [2][3][4] |
| Cooperativity (α) | 35 | 26 (SPR), 15 (ITC) | Not Specified | Calculated from binary and ternary affinities | [4][5] |
| Ternary Complex Half-life (t1/2) | 30 min | Not Specified, but described as long-lived | Not Specified | Kinetic Assays (e.g., NanoBRET) | [][6] |
| Cellular Ternary Complex Formation (EC50) | 50 nM | Not Specified | More potent than dBET1 | NanoBRET, Lumit | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data table are provided below. These protocols are based on established biophysical and cellular techniques for characterizing PROTAC-induced ternary complexes.[3][4][6]
Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Affinity
Objective: To determine the binding affinities (KD) of the PROTAC to the isolated target protein and E3 ligase (binary interactions), and the affinity of the target protein to the pre-formed PROTAC-E3 ligase complex (ternary interaction).
Methodology:
-
Immobilize the E3 ligase (e.g., VHL or CRBN complex) on a sensor chip.
-
To measure binary affinity, flow varying concentrations of the PROTAC over the chip and measure the binding response.
-
To measure ternary complex formation, pre-incubate the target protein with varying concentrations of the PROTAC and flow the mixture over the immobilized E3 ligase.
-
Fit the resulting sensorgrams to appropriate binding models to determine the association (kon), dissociation (koff) rates, and the equilibrium dissociation constant (KD).
-
Cooperativity (α) is calculated as the ratio of the binary KD of the PROTAC for the E3 ligase to the ternary KD of the target protein binding to the PROTAC-E3 ligase complex.[7]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Objective: To measure the thermodynamic parameters (KD, ΔH, ΔS) of binary and ternary complex formation.
Methodology:
-
For binary interactions, titrate the PROTAC into a solution containing either the target protein or the E3 ligase.
-
For ternary complex formation, titrate the target protein into a solution containing a pre-formed complex of the PROTAC and the E3 ligase.
-
Measure the heat changes associated with each injection.
-
Fit the integrated heat data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction. Entropy (ΔS) can then be calculated.
NanoBRET™ Ternary Complex Assay in Live Cells
Objective: To measure the formation of the ternary complex in a cellular environment.
Methodology:
-
Co-express the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (energy acceptor) in cells.[2]
-
Label the HaloTag® fusion protein with a fluorescent ligand.
-
Treat the cells with varying concentrations of the PROTAC.
-
Measure the bioluminescence resonance energy transfer (BRET) signal, which is generated when the donor and acceptor are brought into proximity by the formation of the ternary complex.
-
Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation. This assay can be performed in endpoint or kinetic mode to also assess the stability of the complex over time.[2][6]
Visualizing a PROTAC-Mediated Signaling Pathway
The following diagram illustrates the general mechanism of action for a PROTAC like Conjugate 113, leading to the targeted degradation of a protein of interest.
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Workflow for Ternary Complex Analysis
The diagram below outlines the typical workflow for evaluating the stability and formation of a ternary complex induced by a novel PROTAC.
Caption: Workflow for PROTAC ternary complex evaluation.
Logical Relationship of Stability and Degradation
The stability of the ternary complex is a key factor, but not the sole determinant, of successful protein degradation. The following diagram illustrates the logical flow from complex formation to the final cellular outcome.
Caption: From complex stability to biological effect.
References
- 2. 三重複合体の形成 [promega.jp]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
Unraveling the Specificity of E3 Ligase Recruitment by Novel Protein Degraders
A Comparative Guide to Validating "Conjugate 113" and Alternative PROTACs
In the rapidly evolving field of targeted protein degradation, the precise recruitment of E3 ubiquitin ligases is paramount to the efficacy and safety of novel therapeutics like proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive framework for validating the E3 ligase recruitment specificity of a hypothetical molecule, "Conjugate 113," and compares the methodologies with established alternative approaches. The intended audience for this guide includes researchers, scientists, and professionals in drug development who are actively engaged in the design and validation of next-generation protein degraders.
The central principle of a PROTAC is its bifunctional nature, enabling the simultaneous binding of a target protein and an E3 ligase, thereby inducing the ubiquitination and subsequent degradation of the target. The specificity of this interaction is critical, as off-target E3 ligase engagement can lead to unintended protein degradation and potential toxicity.
Comparative Analysis of E3 Ligase Recruitment
To ascertain the specific E3 ligase recruited by "Conjugate 113," a series of biochemical and cellular assays are required. The following table summarizes key quantitative data that should be generated and compared against well-characterized PROTACs that utilize common E3 ligases such as Cereblon (CRBN) and Von Hippel-Lindau (VHL).
Table 1: Quantitative Comparison of E3 Ligase Recruitment
| Parameter | Conjugate 113 (Hypothetical Data) | Alternative PROTAC (e.g., VHL-based) | Alternative PROTAC (e.g., CRBN-based) |
| Binding Affinity (KD) to E3 Ligase | TBD | 50 nM | 100 nM |
| Ternary Complex Formation (KD) | TBD | 25 nM | 75 nM |
| Target Degradation (DC50) | TBD | 10 nM | 30 nM |
| Degradation Specificity (Off-target E3s) | TBD | >10 µM | >10 µM |
TBD: To be determined through the experimental protocols outlined below.
Experimental Protocols for Validation
The validation of E3 ligase recruitment specificity involves a multi-pronged approach, starting from initial biochemical confirmation to in-depth cellular characterization.
In Vitro Pull-Down Assay
This assay provides direct evidence of the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein.[1]
-
Objective: To confirm the physical interaction between "Conjugate 113," its target protein, and the intended E3 ligase.
-
Methodology:
-
Immobilize a tagged version of the target protein on beads.
-
Incubate the beads with "Conjugate 113" and a purified E3 ligase (e.g., VHL or CRBN).
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes and analyze by Western blotting using antibodies against the E3 ligase.
-
-
Expected Outcome: A band corresponding to the E3 ligase should be detected only in the presence of both the target protein and "Conjugate 113."
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to monitor target engagement in a cellular context.
-
Objective: To assess the stabilization of the E3 ligase upon binding to "Conjugate 113" within intact cells.
-
Methodology:
-
Treat cells with "Conjugate 113" or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge to separate aggregated proteins from the soluble fraction.
-
Analyze the soluble fraction by Western blotting for the E3 ligase of interest.
-
-
Expected Outcome: Increased thermal stability of the target E3 ligase in the presence of "Conjugate 113" indicates direct binding.
NanoBRET™ Assay
This bioluminescence resonance energy transfer (BRET)-based assay allows for the real-time measurement of protein-protein interactions in living cells.
-
Objective: To quantify the formation of the ternary complex in a physiological setting.
-
Methodology:
-
Express the target protein as a fusion with NanoLuc® luciferase and the E3 ligase as a fusion with a HaloTag® ligand.
-
Treat cells with "Conjugate 113."
-
Measure the BRET signal, which is generated when the two proteins are brought into close proximity by the PROTAC.
-
-
Expected Outcome: A dose-dependent increase in the BRET signal upon addition of "Conjugate 113" confirms ternary complex formation.
Visualizing the Validation Workflow
The following diagrams illustrate the key processes involved in validating the E3 ligase recruitment specificity of a novel PROTAC.
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Workflow for validating E3 ligase specificity.
Conclusion
The validation of E3 ligase recruitment specificity is a cornerstone of PROTAC development. By employing a combination of robust biochemical and cellular assays, researchers can confidently characterize the mechanism of action of novel degraders like "Conjugate 113." This systematic approach not only ensures the desired on-target activity but also minimizes the risk of off-target effects, ultimately paving the way for the development of safer and more effective protein-degrading therapeutics. The comparison with well-established alternatives provides essential context and benchmarks for evaluating the performance of new chemical entities in this exciting therapeutic modality.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of E3 Ligase Ligand-linker Conjugate 113
For Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the safe and compliant disposal of E3 Ligase Ligand-linker Conjugate 113. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these procedures are based on general best practices for the handling and disposal of Proteolysis Targeting Chimeras (PROTACs) and other potent, biologically active research chemicals. It is imperative to treat this compound as potentially hazardous.
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations in your location.[1]
Core Principles of Safe Disposal
The responsible disposal of this compound is predicated on the principles of waste minimization, proper segregation, and containment to ensure the safety of laboratory personnel and to prevent environmental contamination.
-
Waste Minimization : To reduce the volume of hazardous waste, order and prepare only the necessary quantities of the conjugate for your experiments.[1][2]
-
Segregation : All waste materials that have come into contact with this compound must be segregated from general laboratory waste and other chemical waste streams to prevent accidental reactions and ensure proper disposal.[1]
-
Containment : Use appropriate, clearly labeled, and sealed containers for all waste streams to prevent leaks and spills.[3][4]
Personal Protective Equipment (PPE)
Before handling the conjugate or its associated waste, it is mandatory to wear the appropriate personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects eyes from splashes or aerosols of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), with double-gloving recommended. | Prevents skin contact and absorption. |
| Body Protection | A lab coat or other impervious clothing. | Provides a barrier against accidental spills. |
| Respiratory | A suitable respirator may be necessary if there is a risk of generating dust or aerosols. | Prevents inhalation of the compound. |
Step-by-Step Disposal Procedures
All waste generated from the use of this compound must be managed as hazardous chemical waste.[5][6]
Solid waste includes any disposable materials that have come into contact with the conjugate.
| Item Category | Examples | Disposal Procedure |
| Contaminated Labware | Pipette tips, vials, weigh boats, bench paper, gloves, etc. | 1. Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. 2. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[7] 3. Keep the container sealed when not in use.[2] |
| Unused or Expired Solid Compound | Pure conjugate powder. | 1. Collect the unused powder in its original container or a compatible, sealed container. 2. Label the container clearly as hazardous waste with the full chemical name. |
| Empty Containers | The original vial the conjugate was supplied in. | 1. Triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or another solvent in which the conjugate is soluble).[8] 2. Collect the rinsate as liquid hazardous waste.[9] 3. After rinsing, deface the original label and dispose of the container as regular solid waste, or as directed by your EHS department.[8] |
Liquid waste includes any solutions containing the conjugate.
| Item Category | Examples | Disposal Procedure |
| Solutions and Experimental Media | Unused stock solutions, cell culture media containing the conjugate. | 1. Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) or plastic-coated glass bottle) with a secure screw-top cap.[1] 2. Label the container with "Hazardous Waste," the chemical name, the solvent system, and an approximate concentration of the conjugate. 3. Do not mix with other waste streams unless explicitly permitted by your EHS office.[10] 4. Under no circumstances should this waste be disposed of down the drain. [1][5] |
| Spill Cleanup Materials | Absorbent materials used to clean up spills of the conjugate. | 1. In the event of a spill, absorb the material with a non-combustible absorbent (e.g., vermiculite (B1170534) or sand).[11] 2. Carefully collect all cleanup materials into a designated, sealed container for hazardous waste.[11] 3. Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as solid hazardous waste.[6] |
Final Disposal Logistics
All generated waste must be disposed of through your institution's approved hazardous waste management program.
-
Storage : Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[1] This area should be secure and away from general lab traffic.
-
Pickup : Contact your institution's EHS department to schedule a pickup for the hazardous waste.[10]
-
Disposal Method : The primary and required method for the disposal of potent chemical waste is typically high-temperature incineration by a licensed hazardous waste disposal facility.[1][6]
Experimental Workflow and Disposal Diagram
The following diagram illustrates the key decision points and procedures for the proper disposal of this compound.
Signaling Pathway Context: PROTAC Mechanism
To underscore the biological potency of this class of compounds, the following diagram illustrates the general mechanism of action for a PROTAC, which this compound is a component of. This mechanism is the reason for the stringent disposal requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling E3 Ligase Ligand-linker Conjugate 113
This document provides crucial safety and logistical information for the handling and disposal of E3 Ligase Ligand-linker Conjugate 113. The guidance is based on best practices for managing potent, biologically active small molecules, such as those used in targeted protein degradation, including Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] Researchers must supplement this guidance with a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for this compound is not publicly available, compounds of this nature should be handled as potentially hazardous. The primary risks include exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended personal protective equipment.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes of solutions or airborne particles of the solid compound.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact with the compound.[5] |
| Body Protection | A laboratory coat. | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended, especially when handling the solid form and preparing stock solutions. | To minimize the risk of inhaling fine particles or vapors.[5] |
Handling Procedures
Adherence to a strict operational workflow is essential to minimize exposure and ensure experimental integrity.
2.1. Preparation of Stock Solutions
-
Acclimatization: Before opening, allow the vial containing the solid this compound to equilibrate to room temperature. This prevents the condensation of moisture inside the vial.
-
Weighing: Conduct all weighing of the solid compound within a certified chemical fume hood to contain any airborne particles.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., fresh, anhydrous DMSO) to the solid to achieve the desired stock concentration.[5] For example, to prepare a 10 mM stock solution from 1 mg of a compound with a molecular weight of 566.71 g/mol , you would add the calculated volume of solvent.
-
Solubilization: Ensure complete dissolution by vortexing or sonicating the solution.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Store these aliquots at -80°C or as recommended in the product's Certificate of Analysis.[5][6]
2.2. Use in Experiments
-
Always handle solutions containing the conjugate within a fume hood.
-
Use designated and clearly labeled laboratory equipment (pipettes, tubes, etc.) for handling the compound.
-
Avoid generating aerosols.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All solutions and solid waste containing the conjugate should be disposed of in a designated, sealed, and clearly labeled hazardous chemical waste container.
-
Contaminated Materials: All disposable materials that have come into contact with the conjugate, such as pipette tips, gloves, and paper towels, must be disposed of in the same hazardous chemical waste container.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces after use. Consult your institution's safety guidelines for appropriate decontamination procedures.
-
Waste Pickup: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste.
Emergency Procedures
In the event of an accidental exposure, immediate action is necessary.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[7] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
| Spill | Evacuate the area and prevent access. Wear appropriate PPE. Absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for handling this compound.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetmol.com [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
